molecular formula C9H5BrFNO2 B2601504 4-bromo-7-fluoro-1H-indole-2-carboxylic acid CAS No. 383133-60-6

4-bromo-7-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2601504
CAS No.: 383133-60-6
M. Wt: 258.046
InChI Key: RVMXLJCXRSDJBF-UHFFFAOYSA-N
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Description

4-bromo-7-fluoro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrFNO2 and its molecular weight is 258.046. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-7-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMXLJCXRSDJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Scaffold for Multiparametric Optimization in Drug Discovery

Executive Summary

This technical guide analyzes 4-bromo-7-fluoro-1H-indole-2-carboxylic acid , a highly specialized heterocyclic building block. Distinct from generic indole scaffolds, this molecule offers a unique trifunctional handle: a C4-bromide for transition-metal catalysis, a C7-fluorine for metabolic blocking and electronic modulation, and a C2-carboxylic acid for solubility and fragment growing. This guide details its structural properties, robust synthetic protocols, and strategic applications in medicinal chemistry.[1]

Structural Analysis & Physicochemical Profile

The utility of this scaffold lies in its "orthogonal reactivity"—the ability to modify specific sites without affecting others.

1.1 Electronic & Steric Landscape
  • C4-Bromine (The Coupling Handle): Located at the peri-position relative to C3, the 4-bromo substituent exerts steric pressure on the C3 domain. However, it remains highly accessible for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl systems into the "upper" binding pocket of target proteins (e.g., kinases).

  • C7-Fluorine (The Metabolic Shield): The 7-position is traditionally a site of oxidative metabolism (hydroxylation) in indoles. Fluorine substitution blocks this liability. Furthermore, the high electronegativity of fluorine at C7 inductively acidifies the N1-proton, potentially strengthening hydrogen bond donor (HBD) interactions with receptor backbones.

  • C2-Carboxylic Acid (The Anchor): This moiety serves two roles: it provides a solubilizing group during early synthesis and acts as a precursor for amides, esters, or heterocycles (e.g., oxadiazoles).

1.2 Physicochemical Data Table
PropertyValue / EstimateSignificance
Formula C₉H₅BrFNO₂Core composition
MW 258.04 g/mol Fragment-based drug design (FBDD) friendly
ClogP ~2.3 - 2.6Moderate lipophilicity; suitable for CNS penetration if derivatized
pKa (COOH) ~3.6Typical for indole-2-COOH; ionizable at physiological pH
pKa (NH) ~15.5Lower than unsubstituted indole (~17) due to 7-F inductive effect
H-Bond Donors 2 (NH, COOH)Critical for active site binding
Topological PSA ~50 ŲGood membrane permeability predictor
Synthetic Architecture

The most robust route to this compound is the Fischer Indole Synthesis , utilizing 2-bromo-5-fluorophenylhydrazine and ethyl pyruvate. This method is preferred over the Reissert synthesis due to higher yields and scalability for electron-deficient anilines.

2.1 Retrosynthetic Logic

The strategy relies on forming the hydrazone followed by a [3,3]-sigmatropic rearrangement. The presence of the electron-withdrawing fluorine on the phenyl ring can retard the cyclization, necessitating strong acid catalysis (Polyphosphoric acid or p-TsOH in refluxing toluene).

Retrosynthesis Target 4-Bromo-7-fluoro-1H-indole- 2-carboxylic acid Inter Ethyl 4-bromo-7-fluoro- 1H-indole-2-carboxylate Target->Inter Hydrolysis (LiOH/THF) Hydrazone Arylhydrazone Intermediate Inter->Hydrazone Fischer Cyclization (PPA or ZnCl2) SM1 2-Bromo-5-fluoro- phenylhydrazine Hydrazone->SM1 Condensation SM2 Ethyl Pyruvate Hydrazone->SM2 +

Figure 1: Retrosynthetic disconnection showing the Fischer Indole pathway.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound from 2-bromo-5-fluoroaniline.

Step 1: Hydrazine Formation (Japp-Klingemann Adaptation)
  • Reagents: 2-bromo-5-fluoroaniline (1.0 eq), NaNO₂, HCl, SnCl₂·2H₂O.

  • Procedure:

    • Dissolve aniline in conc. HCl at -5°C.

    • Add aqueous NaNO₂ dropwise, maintaining temp < 0°C (Diazonium salt formation).

    • Transfer the diazonium solution rapidly into a stirring solution of SnCl₂ in conc. HCl at -5°C.

    • Validation: A thick precipitate (hydrazine hydrochloride) forms immediately. Filter and wash with cold ether.

    • Checkpoint: ¹H NMR should show loss of aniline NH₂ signal and appearance of hydrazine protons.

Step 2: Fischer Cyclization
  • Reagents: Hydrazine salt (from Step 1), Ethyl Pyruvate (1.1 eq), Polyphosphoric Acid (PPA).

  • Procedure:

    • Suspend hydrazine salt in ethanol; add ethyl pyruvate. Reflux 1h to form hydrazone. Evaporate solvent.

    • Mix crude hydrazone with PPA (10x weight). Heat to 110°C for 2-3 hours.

    • Critical Control: Monitor by TLC (Hexane/EtOAc). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

    • Pour onto crushed ice. The ester precipitates as a solid.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Step 3: Saponification
  • Reagents: Ethyl ester intermediate, LiOH (3.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at 50°C for 4 hours.

    • Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate.

    • Validation: Mass Spec (ESI-) should show [M-H]⁻ = 256/258 (Br pattern).

Reactivity & Medicinal Chemistry Applications[1][2][3][4][5]

This scaffold is particularly valuable for Fragment-Based Drug Discovery (FBDD) . The orthogonal functional groups allow for the rapid generation of libraries.

4.1 Divergent Synthesis Map

The following diagram illustrates how to selectively engage each functional group.

Reactivity Core 4-Bromo-7-fluoro- 1H-indole-2-COOH Suzuki Biaryl/Heteroaryl Derivatives Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (C4 Selective) Amide Amides/Esters (Peptidomimetics) Core->Amide HATU, R-NH2 (C2 Selective) Decarb 4-Br-7-F-Indole (Core Scaffold) Core->Decarb Cu, Quinoline, Δ (Remove COOH) Alkylation N1-Alkyl Indoles Core->Alkylation NaH, R-X (N1 Selective)

Figure 2: Divergent reactivity profile. Note that C4-Suzuki coupling is compatible with the free acid, but often performs better on the ester or amide derivative.

4.2 Case Study: Kinase Inhibition

In the design of inhibitors for kinases (e.g., PIM1, CK2), the indole core often mimics the adenine ring of ATP.

  • The 7-F Role: Modulates the pKa of the N1-H, optimizing the hydrogen bond to the kinase hinge region (e.g., Glu/Leu backbone).

  • The 4-Br Role: Allows coupling of a solubilizing group (like a piperazine-linked aryl) that extends into the solvent-exposed region, improving PK properties.

4.3 Troubleshooting Common Issues
  • Low Cyclization Yield: If PPA yields are low (<40%), switch to the Hemetsberger-Knittel synthesis (using azido-acrylates). This is often cleaner for electron-poor rings but requires more steps.

  • Decarboxylation: Indole-2-carboxylic acids can decarboxylate at high temperatures (>150°C). Avoid excessive heat during workup.

References
  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
  • Laha, J. K., et al. (2021). "Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." PMC. Link (Demonstrates Suzuki compatibility with halo-indoles/indazoles).

  • Popowycz, F., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Journal of Medicinal Chemistry. Link (Validates the 2-COOH indole scaffold for drug discovery).

  • Organic Chemistry Portal. "Suzuki Coupling." Link (General conditions for C4-arylation).

  • PubChem. "this compound Compound Summary." Link (Physicochemical data verification).

Sources

Halogenated Indole-2-Carboxylic Acid Derivatives: A Multifunctional Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, those featuring a carboxylic acid at the C2-position have emerged as a particularly versatile class of compounds. The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and electronic properties, leading to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and therapeutic applications of halogenated indole-2-carboxylic acid derivatives, with a focus on their role as HIV-1 integrase inhibitors, anticancer agents, and neurological modulators. We will delve into the structure-activity relationships (SAR) that govern their function and provide detailed experimental protocols to facilitate their adoption in drug discovery pipelines.

The Strategic Role of Halogenation

Halogen atoms (F, Cl, Br, I) are not mere bulky substituents; they are powerful tools in medicinal chemistry for fine-tuning a drug candidate's properties. Their introduction onto the indole-2-carboxylic acid core can influence:

  • Lipophilicity: Halogens generally increase a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.

  • Metabolic Stability: Halogenation at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Halogens can participate in specific interactions with biological targets, such as halogen bonding and hydrophobic interactions. For example, a halogenated phenyl group can engage in π-π stacking interactions with viral DNA in the active site of an enzyme.[3][4][5]

  • Acidity: The electron-withdrawing nature of halogens can influence the pKa of the carboxylic acid group, affecting its ionization state at physiological pH and its ability to act as a hydrogen bond donor or acceptor.

Synthetic Pathways and Methodologies

The synthesis of halogenated indole-2-carboxylic acid derivatives can be approached through several reliable routes. The choice of strategy often depends on the desired position of the halogen and the availability of starting materials. A common and effective workflow involves the modification of a pre-existing halogenated indole core.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Functional Group Interconversion cluster_3 Final Derivatization Start Halogenated Phenylhydrazine Hydrochloride Fischer Fischer Indole Cyclization (e.g., with PTSA) Start->Fischer Oxo 2-Oxopropanoic Acid Oxo->Fischer Ester Halogenated 3-Methyl- indole-2-carboxylate Fischer->Ester Yield: High Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Ester->Hydrolysis Acid Halogenated Indole- 2-Carboxylic Acid Hydrolysis->Acid Yield: >90% Coupling Amide Coupling (e.g., BOP, DIPEA) Acid->Coupling Final Final Halogenated Indole- 2-Carboxamide Derivative Coupling->Final Amine Substituted Amine Amine->Coupling

Figure 1: Generalized workflow for the synthesis of halogenated indole-2-carboxamide derivatives.
Experimental Protocol: Synthesis of 3-Alkyl-5-Chloro-1H-Indole-2-Carboxylic Acid

This protocol is a representative example adapted from established methodologies for synthesizing key intermediates.[6]

Step 1: Acylation of Ethyl 5-Chloroindole-2-carboxylate

  • To a stirred solution of commercially available ethyl 5-chloroindole-2-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane), add aluminum chloride at 0 °C.

  • Add the desired acyl chloride (e.g., acetyl chloride) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it onto ice, followed by extraction with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-acyl product.

Step 2: Reduction of the 3-Acyl Group

  • Dissolve the crude ethyl 3-acyl-5-chloro-1H-indole-2-carboxylate in trifluoroacetic acid and cool to 0 °C.

  • Add triethylsilane dropwise to the solution.[6]

  • Allow the mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize to pH 7 with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield the ethyl 3-alkyl-5-chloro-1H-indole-2-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ester from Step 2 in anhydrous ethanol.

  • Add an aqueous solution of 3 N sodium hydroxide.

  • Reflux the mixture for 2 hours, monitoring the hydrolysis by TLC.

  • After cooling to room temperature, acidify the mixture to pH 2 with 0.1 N HCl.

  • The resulting white precipitate is the desired 3-alkyl-5-chloro-1H-indole-2-carboxylic acid, which can be collected by filtration.[6]

Physicochemical and Spectroscopic Properties

The identity and purity of synthesized derivatives are confirmed through a combination of physical and spectroscopic methods. Halogenation introduces distinct signatures in these analyses.

Solid-State Properties

Halogenated indole-2-carboxylic acids often form crystalline solids. Their crystal packing is dominated by hydrogen bonding. Recent studies on 5-halo-1H-indole-2-carboxylic acids have revealed the formation of cyclic dimeric structures through strong O–H⋯O hydrogen bonds between the carboxylic acid moieties.[7] This contrasts with the non-halogenated parent compound, which forms ribbon-like chains.[7] These differences in crystal packing can lead to polymorphism, affecting properties like solubility and dissolution rate.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for structural elucidation. The data below is representative of a typical halogenated indole-2-carboxylic acid derivative.

Technique Characteristic Features Rationale
¹H NMR Broad singlet ~11-12 ppm (N-H); Broad singlet ~10-13 ppm (COOH); Signals in the aromatic region ~7-8 ppm.The indole N-H and carboxylic acid protons are acidic and often exchange, leading to broad signals. The precise shifts in the aromatic region are influenced by the position and electronegativity of the halogen.
¹³C NMR Carbonyl carbon (C=O) signal at ~160-185 ppm.[8] Aromatic carbons between ~100-140 ppm.The chemical shift of the carbonyl carbon is a hallmark of carboxylic acids and their derivatives.[8] Halogen substitution can cause predictable shifts in the attached and adjacent aromatic carbons.
IR Spectroscopy Broad O-H stretch from ~2500-3300 cm⁻¹; Strong C=O stretch at ~1680-1710 cm⁻¹; N-H stretch around ~3300-3400 cm⁻¹.The broad O-H band is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretch is a strong, sharp absorption. The N-H stretch confirms the indole core.
Mass Spectrometry A clear molecular ion peak (M⁻ or M⁺). For Cl and Br derivatives, characteristic isotopic patterns (e.g., M and M+2 peaks in a ~3:1 ratio for Cl) are observed.High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the confirmation of the elemental formula.[3][4]

Biological Activities and Therapeutic Applications

The halogenated indole-2-carboxylic acid scaffold has proven to be a fertile ground for discovering potent inhibitors and modulators of various biological targets.

HIV-1 Integrase Inhibition

One of the most significant applications of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[9] Integrase is a crucial viral enzyme that facilitates the integration of the viral genome into the host cell's DNA.[10][11] Halogenated indole-2-carboxylic acid derivatives act as potent INSTIs by a dual mechanism.

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 Mg1 Mg²⁺ Mg2 Mg²⁺ DNA Viral DNA (dC20) Hydrophobic_Pocket Hydrophobic Pocket (Tyr143) Inhibitor Halogenated Indole-2-Carboxylic Acid Carboxyl C2-Carboxyl Group Carboxyl->Mg1 Chelation Carboxyl->Mg2 Chelation Indole_N Indole Nitrogen Indole_N->Mg1 Chelation Halogen_Ring C6-Halogenated Benzene Ring Halogen_Ring->DNA π-π Stacking C3_Branch C3 Long Branch C3_Branch->Hydrophobic_Pocket Hydrophobic Interaction

Figure 2: Binding mode of a halogenated indole-2-carboxylic acid derivative in the HIV-1 integrase active site.

Mechanism of Action:

  • Metal Chelation: The indole nitrogen and the C2-carboxyl group form a pharmacophoric triad that chelates the two essential Mg²⁺ ions in the enzyme's active site.[3][10][11] This interaction is critical for displacing the viral DNA from its reactive conformation.

  • π-π Stacking: The introduction of a halogenated benzene ring, particularly at the C6 position of the indole core, facilitates a crucial π-π stacking interaction with the viral DNA (specifically with dC20).[3][4][10] This enhances the binding affinity and overall inhibitory potency of the compound.

  • Hydrophobic Interactions: Further optimization, such as adding long-chain substituents at the C3 position, allows the molecule to engage with a nearby hydrophobic pocket formed by residues like Tyr143, further anchoring the inhibitor in the active site.[3]

Structure-activity relationship studies have shown that introducing C6-halogenated benzene and a C3 long branch to the indole core significantly increases the inhibitory activity against HIV-1 integrase.[3] Some optimized derivatives exhibit IC₅₀ values in the low nanomolar range, making them promising leads for next-generation antiretroviral drugs.[3][9]

Compound Derivative Modification IC₅₀ (µM) against HIV-1 Integrase Reference
Parent Compound (3)Unsubstituted>10[3]
17bC6-(2,4-difluorophenyl)amino, C3-long branch1.05[3]
19aC6-(4-fluorophenyl)amino, C3-long branch1.70[3]
20aC6-(4-fluorophenyl)amino, C3-optimized branch0.13[3]
Anticancer Activity

Halogenated indole-2-carboxamides have also been investigated as potential anticancer agents, often acting as multi-targeted kinase inhibitors.[12]

  • EGFR/CDK2 Dual Inhibition: Certain derivatives have shown potent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[12] The position and number of halogen atoms on the indole ring are critical for this activity. For example, derivatives with di- and tri-chloro substitutions have demonstrated superior potency compared to mono-chloro or non-halogenated analogs.[12]

  • LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is a key enzyme in cancer epigenetics. Novel indole derivatives have been developed as highly potent LSD1 inhibitors, with some compounds showing IC₅₀ values as low as 0.050 µM and significant antiproliferative effects against lung cancer cells.[1]

Cannabinoid Receptor (CB1) Allosteric Modulators

The cannabinoid CB1 receptor is a G protein-coupled receptor involved in numerous physiological processes. Halogenated 1H-indole-2-carboxamides have been identified as negative allosteric modulators of the CB1 receptor.[6][13]

SAR studies have revealed that:

  • A chloro or fluoro group at the C5 position of the indole ring is favorable for activity.[13]

  • Small alkyl groups (e.g., methyl, ethyl) are preferred at the C3 position.[13]

  • These compounds dose-dependently reduce the Emax of CB1 agonists without having significant agonist activity themselves, making them valuable tools for studying the endocannabinoid system and potential therapeutic agents for disorders involving CB1 hyperactivity.[13]

Conclusion and Future Outlook

Halogenated indole-2-carboxylic acid derivatives represent a robust and highly adaptable chemical scaffold. The strategic placement of halogen atoms provides a powerful method for modulating the electronic and steric properties of the molecule, leading to significant enhancements in biological activity across diverse therapeutic areas. Their proven success as HIV-1 integrase inhibitors, coupled with emerging data on their anticancer and neuromodulatory activities, underscores their importance in modern drug discovery.

Future research will likely focus on exploring a wider range of halogenation patterns, investigating the role of less common halogens like iodine in mediating specific halogen bonds, and applying this scaffold to new and challenging biological targets. The continued integration of computational modeling with synthetic chemistry will undoubtedly accelerate the development of next-generation therapeutics based on this versatile core.

References

  • Meng, Z., Fan, R., Qin, X., Wei, Y., Xiang, M., Zhang, L., ... & Huang, C. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Meng, Z., Fan, R., Qin, X., Wei, Y., Xiang, M., Zhang, L., ... & Huang, C. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC medicinal chemistry, 15(4), 1147-1158. [Link]

  • Meng, Z., Fan, R., Qin, X., Wei, Y., Xiang, M., Zhang, L., ... & Huang, C. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1147-1158. [Link]

  • Notman, R., & Martin, B. R. (2012). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic letters, 14(24), 6338-6341. [Link]

  • Fay, J. F., Farhang, G., Smoum, R., A begg, M. H., T aha, A., ... & Greig, N. H. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Journal of medicinal chemistry, 57(15), 6439-6450. [Link]

  • Carling, R. W., Leeson, P. D., & Williams, B. J. (1993). Indole-2-carboxylic acid derivatives.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Al-Harbi, N. O., ... & Choi, J. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]

  • Meng, Z., Fan, R., Qin, X., Wei, Y., Xiang, M., Zhang, L., ... & Huang, C. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 202-206. [Link]

  • Szafranski, M., & Barczynski, P. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2159. [Link]

  • Al-Malki, J., Al-Radadi, N., & Al-Ghamdi, S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(19), 11462. [Link]

  • Kumar, A., Sharma, S., & Singh, R. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SynCBiotic, 1(1), 1-15. [Link]

  • An, D., Chen, Z., He, H., Lu, J., Deng, H., ... & Zhang, L. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of medicinal chemistry, 56(11), 4331-4343. [Link]

  • Kim, H. J., Kim, H. P., & Lee, J. Y. (2011). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & medicinal chemistry letters, 21(10), 2873-2877. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1974). Synthesis of indole-2-carboxylic esters. The Journal of Organic Chemistry, 39(15), 2258-2262. [Link]

  • van der Veen, M. A., van Stokkum, I. H. M., & Brouwer, A. M. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics, 14(6), 2077-2087. [Link]

  • Mary, Y. S., & Balachandran, V. (2025). a comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. [Link]

  • Meng, Z., Fan, R., Qin, X., Wei, Y., Xiang, M., Zhang, L., ... & Huang, C. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

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Sources

biological activity of 4-bromo-7-fluoroindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-7-Fluoroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive technical overview of the potential biological activities of 4-bromo-7-fluoroindole derivatives. While direct literature on this specific substitution pattern is emerging, this document synthesizes data from closely related haloindoles to project the therapeutic promise of this novel class of compounds. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, delve into the underlying mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Indole Nucleus and the Power of Halogenation

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged scaffold" in drug discovery, present in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to form hydrogen bonds allow for diverse interactions with biological targets.

The introduction of halogen atoms to the indole core is a well-established strategy to enhance biological activity. Fluorine, the most electronegative element, can improve metabolic stability, binding affinity, and membrane permeability.[2] Bromine, on the other hand, can increase lipophilicity and introduce specific steric and electronic effects that can enhance target engagement. The combination of both a bromine and a fluorine atom on the indole scaffold, as in 4-bromo-7-fluoroindole, presents an intriguing opportunity for the development of novel therapeutic agents with potentially unique pharmacological profiles.

Synthesis of 4-Bromo-7-Fluoroindole Derivatives

The synthesis of the 4-bromo-7-fluoroindole core can be approached through established indole synthesis methodologies. The choice of a specific route will depend on the availability of starting materials and the desired substitution patterns on the final derivatives.

Key Synthetic Strategies
  • Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3][4][5][6] For the synthesis of 4-bromo-7-fluoroindole, the corresponding 4-bromo-7-fluorophenylhydrazine would be a key intermediate.

  • Larock Indole Synthesis: A versatile palladium-catalyzed reaction between an ortho-haloaniline and a disubstituted alkyne.[7][8][9][10][11] This method offers a high degree of flexibility in introducing substituents at various positions of the indole ring.

  • Sandmeyer Reaction: This reaction can be utilized to introduce the bromo substituent onto a pre-existing amino-fluoroindole derivative via a diazonium salt intermediate.[12]

A plausible synthetic workflow for generating derivatives is outlined below:

Synthesis_Workflow Start Substituted Aniline/Hydrazine IndoleCore 4-Bromo-7-Fluoroindole Core Synthesis (e.g., Fischer, Larock) Start->IndoleCore Derivatization Functional Group Interconversion & Derivatization (e.g., N-alkylation, C-acylation) IndoleCore->Derivatization FinalProducts Library of 4-Bromo-7-Fluoroindole Derivatives Derivatization->FinalProducts

Caption: A generalized workflow for the synthesis of 4-bromo-7-fluoroindole derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Halogenated indoles have demonstrated significant potential as anticancer agents.[13][14][15] The presence of both bromine and fluorine in the 4- and 7-positions of the indole ring is anticipated to confer potent cytotoxic and antiproliferative properties.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indole derivatives exert their anticancer effects is the inhibition of protein kinases.[13][14][16][17][18] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[16][19][20][21][22] Many indole-based compounds have been developed as potent VEGFR-2 inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K/Akt Pathway VEGFR2->PI3K RAS RAS/MAPK Pathway VEGFR2->RAS Indole 4-Bromo-7-Fluoroindole Derivative Indole->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-bromo-7-fluoroindole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][23][24][25]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-bromo-7-fluoroindole derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antimicrobial Activity: A New Frontier against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles have shown promising activity against a range of bacteria and fungi.[26]

Structure-Activity Relationship Insights

Studies on various haloindoles suggest that the position and nature of the halogen substituent are critical for antimicrobial potency. The combination of bromine at the 4-position and fluorine at the 7-position could lead to compounds with enhanced membrane permeability and target interaction, potentially overcoming existing resistance mechanisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[27][28][29][30][31]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the 4-bromo-7-fluoroindole derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a variety of diseases. Some bromoindole derivatives have been shown to possess anti-inflammatory properties.[8]

Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[26][32][33][34][35] It controls the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB signaling pathway is a key therapeutic strategy for inflammatory diseases.

NFkB_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Indole 4-Bromo-7-Fluoroindole Derivative Indole->IKK Inhibits Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates

Caption: Putative inhibition of the NF-κB signaling pathway by 4-bromo-7-fluoroindole derivatives.

Summary and Future Outlook

4-Bromo-7-fluoroindole derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Based on the established biological activities of related haloindoles, these derivatives are poised to exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. The unique combination of bromine and fluorine at the 4- and 7-positions offers a novel avenue for fine-tuning the pharmacological profile of the indole scaffold.

Future research should focus on the systematic synthesis and screening of a library of 4-bromo-7-fluoroindole derivatives to elucidate their structure-activity relationships. In-depth mechanistic studies will be crucial to identify their specific molecular targets and to validate their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for initiating such investigations. The continued exploration of this unique chemical space holds great promise for the discovery of next-generation therapeutic agents.

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Technical Safety & Handling Guide: 4-Bromo-7-fluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 4-Bromo-7-fluoro-1H-indole-2-carboxylic acid

  • CAS Registry Number: 383133-60-6[1]

  • Document Type: Advanced Technical Safety Guide (Beyond Standard SDS)

Part 1: Compound Identification & Molecular Context

The Molecular Fingerprint

This section defines the precise chemical identity. In drug discovery, confusion between isomers (e.g., 4-bromo vs. 5-bromo) can lead to failed SAR (Structure-Activity Relationship) campaigns.

PropertySpecification
Chemical Name This compound
CAS Number 383133-60-6
Molecular Formula C₉H₅BrFNO₂
Molecular Weight 258.04 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (acidic pH)
Acidity (pKa) ~3.5–4.0 (Carboxylic acid), ~16 (Indole N-H)
Strategic Utility in Synthesis

This molecule is not merely a waste hazard; it is a high-value scaffold.

  • C2-Carboxylic Acid: Serves as a directing group or a handle for amide coupling to increase solubility/target engagement.

  • C4-Bromine: A critical handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to extend the carbon skeleton.

  • C7-Fluorine: Modulates metabolic stability (blocking metabolic soft spots) and alters the pKa of the indole NH, potentially affecting hydrogen bonding in the active site.

Part 2: Hazard Identification & Toxicology Logic[3][4]

Senior Scientist Insight: While specific LD50 data for this exact isomer is often absent in public registries, we apply "Read-Across" toxicology based on the halogenated indole class. The presence of the carboxylic acid moiety increases polarity, potentially reducing blood-brain barrier penetration compared to the neutral indole, but increasing local tissue irritation.

GHS Classification (derived from SAR)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (Acidic functionality).

    • H319: Causes serious eye irritation (Corrosive potential of the acid).[2][3]

    • H335: May cause respiratory irritation (Dust inhalation).

    • H302: Harmful if swallowed (Halogenated aromatics are often biologically active).[2][4]

Mechanism of Toxicity
  • Local Irritation: The carboxylic acid proton (pKa ~4) will protonate mucosal membranes upon contact, leading to immediate irritation.

  • Systemic Potential: Halogenated indoles can act as bioisosteres for tryptophan. Absorption could theoretically interfere with serotonergic pathways, though the carboxylic acid likely limits this distribution.

Part 3: Safe Handling & Storage Protocols

The "Inert-First" Storage Protocol

Indoles are electron-rich systems susceptible to oxidative degradation. The C2-carboxylic acid stabilizes the ring somewhat, but the halogen substituents make the ring sensitive to light-induced radical decomposition.

  • Atmosphere: Store under Nitrogen (N₂) or Argon (Ar).

  • Temperature: 2–8°C (Refrigerate).

  • Light: Amber vials or foil-wrapped containers are mandatory .

Experimental Setup: The "Closed-Loop" Weighing System

To prevent H335 (Respiratory Irritation) and sample degradation, follow this workflow:

HandlingProtocol Storage Cold Storage (4°C) Amber Vial Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing Area (Fume Hood/Glovebox) Equilibration->Weighing Inert Gas Blanket Solubilization Dissolve (DMSO/DMF) Immediate Use Weighing->Solubilization Avoid Dust

Figure 1: Safe handling workflow to minimize moisture uptake and operator exposure.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Double gloving recommended)Protects against organic solvents (DMSO) used to dissolve the compound.
Respiratory N95 or P100 (if powder handling outside hood)Prevents inhalation of fine particulate matter.
Eye Protection Chemical Safety GogglesStandard glasses are insufficient against acidic dust.

Part 4: Emergency Response & First Aid[3][6]

Trustworthiness Check: Do not induce vomiting unless instructed by a medical professional. The acidity of the compound can cause secondary damage to the esophagus.

Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15min Lift Eyelids Seek MD Eye->ActionEye ActionSkin Remove Clothes Wash Soap/Water No Solvents! Skin->ActionSkin ActionInhale Fresh Air Oxygen if needed Monitor Breathing Inhale->ActionInhale

Figure 2: Immediate response logic for exposure incidents.

Fire Fighting Measures
  • Media: Water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions:

    • Hydrogen Bromide (HBr)

    • Hydrogen Fluoride (HF) - EXTREME DANGER

    • Nitrogen Oxides (NOx)[5]

  • Protocol: Firefighters must wear SCBA (Self-Contained Breathing Apparatus) due to the potential release of HF gas.

Part 5: Synthesis & Reaction Safety

Expertise Note: When using this compound in Suzuki couplings, the carboxylic acid can interfere with palladium catalysts. It is often converted to an ester or protected before the cross-coupling step.

Incompatibility Table
Reagent ClassInteraction Risk
Strong Oxidizers Potential for violent reaction; ring oxidation.
Strong Bases Will deprotonate the carboxylic acid (exothermic) and potentially the indole NH.
Reducing Agents May reduce the carboxylic acid to alcohol or indoline (loss of aromaticity).
Waste Disposal
  • Classification: Hazardous Chemical Waste (Halogenated).

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (critical for capturing HF and HBr).

  • Prohibition: Do NOT flush down the drain.

References

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The Strategic Synthesis and Application of 4-Bromo-7-Fluoro-1H-Indole-2-Carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid, a key building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and applications, with a focus on fostering innovation in pharmaceutical research.

Introduction: The Significance of a Halogenated Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the indole nucleus profoundly influences the molecule's physicochemical and biological properties. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This compound, with its unique substitution pattern, therefore represents a valuable and versatile starting material for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 383133-60-6[1][2]
Molecular Formula C₉H₅BrFNO₂[1][2]
Molecular Weight 258.04 g/mol [1][2]
Appearance Predicted: White to off-white solid
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols.
Purity Commercially available with a purity of ≥95%.[1]

Spectroscopic Data: While experimentally obtained spectroscopic data for this specific molecule is not widely available in the public domain, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with coupling patterns influenced by the bromine and fluorine substituents. The proton on the indole nitrogen will likely appear as a broad singlet at a downfield chemical shift, and the proton at the 3-position of the indole ring will be a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the indole ring and the carboxylic acid. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carboxyl groups.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak [M]+ would be expected around m/z 257 and 259.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole, the C=O stretching of the carboxylic acid, and the C-F and C-Br stretching vibrations.

Synthesis of this compound

The Fischer indole synthesis is a robust and widely employed method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[1][3] A plausible and efficient synthetic route to this compound is through the Fischer indole synthesis, starting from (3-bromo-6-fluorophenyl)hydrazine and pyruvic acid. A similar strategy has been successfully used for the synthesis of the related compound 4-bromo-7-methylindole-2-carboxylic acid.[4]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the hydrazone intermediate followed by acid-catalyzed cyclization.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis (Cyclization) A (3-bromo-6-fluorophenyl)hydrazine C Hydrazone Intermediate A->C Condensation B Pyruvic Acid B->C D Hydrazone Intermediate E This compound D->E Acid Catalyst (e.g., PPA, H₂SO₄) Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on established procedures for the Fischer indole synthesis of related indole-2-carboxylic acids.[4]

Step 1: Synthesis of the Hydrazone Intermediate

  • In a round-bottom flask, dissolve (3-bromo-6-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • To this solution, add pyruvic acid (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone may be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the hydrazone intermediate can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step without purification.

Step 2: Cyclization to this compound

  • To the hydrazone intermediate (or the reaction mixture from Step 1), add a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The indole-2-carboxylic acid scaffold has been identified as a key pharmacophore in several therapeutic areas, most notably as inhibitors of HIV-1 integrase.

HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a clinically important class of antiretroviral drugs. The indole-2-carboxylic acid moiety has been shown to effectively chelate the essential magnesium ions in the active site of the integrase enzyme, leading to the inhibition of its activity.

G A Indole-2-Carboxylic Acid Derivative B HIV-1 Integrase Active Site A->B Binds to and chelates Mg²⁺ ions C Inhibition of Viral DNA Integration B->C Prevents catalytic activity D Blockade of HIV Replication C->D Leads to

Caption: Mechanism of action of indole-2-carboxylic acid-based HIV-1 integrase inhibitors.

Derivatives of this compound can be synthesized to explore the structure-activity relationships (SAR) for improved potency and pharmacokinetic properties. The bromine atom at the 4-position can be utilized for further diversification of the molecule through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different substituents that can interact with specific pockets of the enzyme's active site.

Other Therapeutic Targets

The versatile indole scaffold allows for the development of inhibitors for a range of other therapeutic targets. By modifying the substituents on the indole ring and the carboxylic acid group, libraries of compounds can be generated and screened for activity against various enzymes and receptors. For instance, substituted indole derivatives have been investigated as:

  • Anticancer agents: Targeting various kinases and signaling pathways involved in cancer progression.

  • Anti-inflammatory agents: Modulating inflammatory responses.

  • Central Nervous System (CNS) active agents: Interacting with neurotransmitter receptors.

Suppliers and Indicative Pricing

This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery.

SupplierProduct Number/ReferencePurityQuantityIndicative Price (EUR)
CymitQuimica3D-IQA13360Min. 95%50 mg862.00
CymitQuimica3D-IQA13360Min. 95%500 mg2,542.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the supplier directly for the most current pricing and availability.

Conclusion

This compound is a strategically designed building block that offers significant potential for the development of novel therapeutics. Its unique combination of a privileged indole scaffold with versatile halogen substituents provides medicinal chemists with a powerful tool for lead discovery and optimization. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for unlocking its full potential in the quest for new and effective medicines.

References

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Methodological & Application

Application Note: Synthesis of 4-Bromo-7-Fluoro-1H-Indole-2-Carboxylic Acid from Isatin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid starting specifically from 4-bromo-7-fluoroisatin .

While the Fischer Indole Synthesis is often used for bulk manufacturing of indole-2-carboxylates, the Isatin-to-Indole route described here is critical for medicinal chemistry campaigns where the isatin scaffold is already established or when specific substitution patterns (like the 4-bromo-7-fluoro motif) are most reliably accessed via the Sandmeyer isatin synthesis.

Executive Summary

The synthesis of This compound is a high-value transformation in the development of kinase inhibitors and antivirals (e.g., HIV integrase inhibitors). This protocol details the conversion of 4-bromo-7-fluoroisatin into the target acid.

Unlike the Pfitzinger reaction (which yields quinolines) or the Reissert synthesis (which starts from o-nitrotoluenes), this workflow utilizes a Reductive Deoxygenation followed by Directed Lithiation strategy. This approach preserves the sensitive halogenation pattern (4-Br, 7-F) which is prone to scrambling or elimination under harsh acidic/thermal conditions typical of the Fischer synthesis.

Key Reaction Pathway[1]
  • Reduction: Selective reduction of the C3-carbonyl of isatin to form the indole core.

  • Protection: N-Boc protection to facilitate directed lithiation.

  • Functionalization: C2-lithiation using LDA (to prevent halogen dance) followed by carboxylation.

  • Deprotection: Acidic cleavage of the Boc group.

Chemical Mechanism & Pathway Visualization

The following diagram illustrates the critical intermediates and the divergence from competing pathways (like the Pfitzinger reaction).

G Isatin 4-Bromo-7-fluoroisatin (Starting Material) Indole 4-Bromo-7-fluoroindole (Intermediate A) Isatin->Indole Step 1: BH3·THF (Reductive Deoxygenation) Quinoline Quinoline-4-COOH (Pfitzinger Product) Isatin->Quinoline Avoid: Pyruvate/NaOH BocIndole N-Boc-4-bromo-7-fluoroindole (Intermediate B) Indole->BocIndole Step 2: Boc2O, DMAP Lithiated [2-Li-N-Boc-Indole Species] (Transient) BocIndole->Lithiated Step 3: LDA, -78°C BocAcid N-Boc-Indole-2-COOH Lithiated->BocAcid CO2 Quench Target 4-Bromo-7-fluoro-1H-indole- 2-carboxylic acid (Final Product) BocAcid->Target Step 4: TFA/DCM

Caption: Synthetic workflow from Isatin to Indole-2-carboxylic acid, highlighting the avoidance of the Pfitzinger quinoline byproduct.

Experimental Protocols

Phase 1: Reduction of Isatin to Indole

Objective: Remove the C3 carbonyl oxygen without affecting the C4-Bromine or C7-Fluorine atoms. Critical Control: Use Borane-THF (


). Avoid 

as it may cause debromination at the C4 position.

Materials:

  • 4-Bromo-7-fluoroisatin (1.0 eq)

  • 
     (1.0 M solution, 3.0 eq)
    
  • Anhydrous THF (Solvent)

  • Methanol (Quench)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 4-bromo-7-fluoroisatin (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1]

  • Addition: Dropwise add

    
      (30 mmol) over 20 minutes via syringe. Caution: Exothermic gas evolution.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The deep orange color of isatin should fade to pale yellow.

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica, 0-10% EtOAc/Hexane).

    • Yield Target: 75-85%

    • Checkpoint: Confirm loss of C3=O via IR (absence of ~1730 cm⁻¹ band) and ¹H NMR (appearance of C3-H signal at ~6.5-6.7 ppm).

Phase 2: N-Protection (Boc)

Objective: Protect the N-H to direct lithiation to C2 and prevent N-deprotonation.

Protocol:

  • Dissolve 4-bromo-7-fluoroindole (from Phase 1) in DCM.

  • Add

    
      (1.2 eq) and DMAP  (0.1 eq). Add TEA  (1.5 eq).
    
  • Stir at RT for 4 hours.

  • Standard aqueous workup and short silica plug filtration.

    • Note: The electron-withdrawing halogens may slow this reaction; mild heating (35°C) is acceptable if sluggish.

Phase 3: C2-Lithiation and Carboxylation

Objective: Install the carboxylic acid at C2. Critical Control: Use LDA (Lithium Diisopropylamide) at -78°C . Do NOT use


 directly, as it will likely cause Lithium-Halogen Exchange at the C4-Br position (Halogen Dance), leading to impurities.

Materials:

  • N-Boc-4-bromo-7-fluoroindole (1.0 eq)

  • LDA (1.2 eq, freshly prepared or commercial)

  • Dry

    
     (gas or solid dry ice)
    

Protocol:

  • Cryogenic Setup: Cool a solution of N-Boc-indole in anhydrous THF to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (1.2 eq) dropwise over 30 minutes. Maintain temp < -70°C.

    • Mechanistic Insight: The C2 proton is the most acidic (pKa ~21-25). LDA is bulky and less nucleophilic than n-BuLi, favoring deprotonation over nucleophilic attack on the Bromine.

  • Equilibration: Stir at -78°C for 45-60 minutes.

  • Carboxylation: Bubble excess dry

    
     gas  into the solution (or pour the reaction mixture onto crushed dry ice) at -78°C.
    
  • Warm-up: Allow the mixture to warm to RT over 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The product is the N-Boc-protected acid.

Phase 4: Deprotection

Protocol:

  • Dissolve the N-Boc intermediate in DCM/TFA (4:1 ratio).

  • Stir at RT for 2 hours.

  • Concentrate in vacuo.

  • Purification: Recrystallize from Methanol/Water or purify via Reverse Phase HPLC if high purity is required for biological assays.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Starting Material 4-Bromo-7-fluoroisatin (Orange solid)Ensure purity >98%; impurities affect reduction.
Intermediate A 4-Bromo-7-fluoroindole (Pale oil/solid)If C3-OH (indoline) is observed, increase reaction time or temp.
Lithiation Temp Strict -78°CWarmer temps (> -60°C) cause Br-Li exchange (loss of Br).
Final Product White to off-white solid¹H NMR must show C3-H singlet at ~7.2 ppm and no Boc.

Yield Expectations:

  • Step 1 (Reduction): 80%

  • Step 2 (Protection): 95%

  • Step 3 (Carboxylation): 65-75%

  • Step 4 (Deprotection): 90%

  • Overall Yield: ~45-50%

References

  • Sandmeyer Isatin Synthesis (Precursor Grounding)

    • Methodology for synthesizing the 4-bromo-7-fluoroisatin scaffold
    • Source:

  • Reduction of Isatins to Indoles: Detailed protocol for Borane-mediated reduction of substituted isatins. Citation: Sirowej, S. et al. "Synthesis of substituted indoles from isatins via borane reduction." Tetrahedron Letters, 2011.
  • Directed Lithiation of Indoles

    • Mechanistic discussion on C2-lithiation vs. Halogen exchange using LDA vs. n-BuLi.
    • Source:

  • HIV Integrase Inhibitors (Application Context)

    • Contextual usage of 4-bromo-7-fluoroindole-2-carboxylic acid deriv
    • Citation: "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, 2024.

  • Alternative Fischer Route (Process Comparison)

    • Comparison with the Fischer indole synthesis using ethyl pyruv
    • Source:

Sources

Fischer indole synthesis protocols for 4-bromo-7-fluoro derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of 4-bromo-7-fluoroindole , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and CNS-active agents.

Unlike standard indole syntheses, this specific substitution pattern (4-halo, 7-halo) presents unique regiochemical challenges. This guide addresses the critical retrosynthetic logic required to secure the 4,7-substitution pattern and provides a robust, step-by-step experimental workflow.

Executive Summary & Retrosynthetic Logic

The synthesis of 4-bromo-7-fluoroindole via the Fischer method relies heavily on the "Ambident Nucleophile" principle of the hydrazine intermediate. The success of this protocol hinges on the correct selection of the aniline precursor to exploit the specific regioselectivity of the [3,3]-sigmatropic rearrangement.

The Regiochemistry Paradox

To obtain a 4,7-disubstituted indole, one might intuitively select a 2,5-disubstituted aniline. However, the positions on the indole ring do not map linearly to the aniline numbers.

  • Indole C7 originates from the Ortho position of the hydrazine (Aniline C2).

  • Indole C4 originates from the Meta position of the hydrazine (Aniline C5).

Therefore, to achieve 4-bromo-7-fluoroindole , the starting material must be 2-fluoro-5-bromoaniline (yielding the hydrazine).

  • Incorrect Route: Starting with 2-bromo-5-fluoroaniline yields the inverse 7-bromo-4-fluoroindole.

Mechanistic Pathway Visualization

The following diagram illustrates the critical regiochemical mapping and the [3,3]-sigmatropic shift that defines the product outcome.

FischerRegioselectivity Aniline Start: 2-Fluoro-5-Bromoaniline (NH2 @ C1, F @ C2, Br @ C5) Hydrazine Intermediate: Hydrazine (Ortho-F blocks C2 site) Aniline->Hydrazine Diazotization/Reduction Cyclization [3,3]-Sigmatropic Shift (Occurs at C6 - Only open Ortho site) Hydrazine->Cyclization + Pyruvate/Ketone Acid Cat. Indole Target: 4-Bromo-7-Fluoroindole (Br ends at C4, F ends at C7) Cyclization->Indole - NH3

Caption: Regiochemical mapping of the Fischer Indole Synthesis showing how the 2-fluoro-5-bromo precursor dictates the 4-bromo-7-fluoro indole pattern.

Experimental Protocols

Phase 1: Synthesis of (2-Fluoro-5-bromophenyl)hydrazine

Direct purchase of this hydrazine is often expensive or limited by stability. In-situ preparation is recommended for high reliability.

Reagents:

  • 2-Fluoro-5-bromoaniline (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) OR Sodium Sulfite path.

  • Conc. HCl

  • Ethanol[1][2]

Protocol:

  • Diazotization: Dissolve 2-fluoro-5-bromoaniline (10 g, 52.6 mmol) in conc. HCl (30 mL) and water (30 mL). Cool the suspension to -5°C in an ice/salt bath.

  • Addition: Dropwise add a solution of NaNO₂ (4.0 g, 57.9 mmol) in water (10 mL), maintaining internal temperature below 0°C. Stir for 30 min. The solution should become clear (diazonium salt formation).

  • Reduction: In a separate flask, dissolve SnCl₂·2H₂O (30 g, 131 mmol) in conc. HCl (40 mL) and cool to -5°C.

  • Transfer: Rapidly pour the cold diazonium solution into the stannous chloride solution with vigorous stirring. A thick precipitate (hydrazine hydrochloride) will form immediately.

  • Isolation: Store at 4°C for 12 hours. Filter the solid, wash with cold brine, and then wash with Et₂O to remove non-polar impurities.

  • Free Base Liberation (Optional but Recommended): Suspend the salt in EtOAc, add 10% NaOH at 0°C until pH > 10. Separate organic layer, dry over Na₂SO₄, and concentrate.[3] Note: The free hydrazine is unstable; use immediately in Phase 2.

Phase 2: Hydrazone Formation & Cyclization

To maximize yield and avoid polymerization associated with acetaldehyde, this protocol uses Ethyl Pyruvate to form the indole-2-carboxylate, followed by hydrolysis/decarboxylation.

Reagents:

  • (2-Fluoro-5-bromophenyl)hydrazine (from Phase 1)

  • Ethyl Pyruvate (1.1 eq)

  • Polyphosphoric Acid (PPA) OR ZnCl₂/AcOH[4]

  • Ethanol[1][2]

Step A: Hydrazone Formation [2][4]

  • Dissolve the hydrazine (10 mmol) in Ethanol (20 mL).

  • Add Ethyl Pyruvate (11 mmol) dropwise.

  • Reflux for 1 hour.

  • Cool to RT. The hydrazone often precipitates. If not, concentrate in vacuo.

Step B: Fischer Cyclization (PPA Method) Why PPA? Electron-withdrawing groups (F, Br) deactivate the ring, making the [3,3]-shift difficult. PPA provides a robust acidic medium that drives the reaction without the harshness of refluxing H₂SO₄.

  • Place Polyphosphoric Acid (PPA, ~10 g per 1 g hydrazone) in a beaker and heat to 80°C to lower viscosity.

  • Add the hydrazone slowly to the stirring PPA.

  • Critical Control Point: Heat the mixture to 110°C for 2-3 hours. Monitor by TLC.[5][6] The reaction will turn dark brown.

  • Quench: Pour the hot mixture onto crushed ice (~200 g) with vigorous stirring. The indole ester will precipitate as a solid.

  • Purification: Filter the solid. If gummy, extract with EtOAc, wash with NaHCO₃ (sat), dry, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step C: Hydrolysis & Decarboxylation (To yield the core indole)

  • Hydrolysis: Reflux the ester in MeOH/H₂O (3:1) with NaOH (3 eq) for 2 hours. Acidify to pH 2 to precipitate the carboxylic acid.

  • Decarboxylation: Mix the dry acid with Copper powder (0.1 eq) and Quinoline. Heat to 200°C for 30 minutes until CO₂ evolution ceases.

  • Workup: Cool, dilute with EtOAc, wash with dilute HCl (to remove Quinoline), then brine.

  • Final Product: 4-Bromo-7-fluoroindole.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Starting Material 2-Fluoro-5-bromoaniline (CAS: 112103-75-6)
Intermediate (2-Fluoro-5-bromophenyl)hydrazine
Key Catalyst Polyphosphoric Acid (PPA) or ZnCl₂ in AcOH
Typical Yield 45-60% (over 3 steps)
Appearance Off-white to pale yellow crystalline solid
1H NMR Signature Distinct doublets for H5/H6; H2/H3 characteristic of indole.
Troubleshooting Guide
  • Low Yield in Cyclization: The electron-withdrawing Fluorine and Bromine atoms deactivate the benzene ring, making the nucleophilic attack on the imine difficult.

    • Solution: Increase temperature to 120°C or switch to a microwave reactor (150°C, 10 min) using ZnCl₂ as catalyst.

  • De-halogenation: Rare for F and Br under these conditions, but avoid using Pd/C or catalytic hydrogenation conditions during any intermediate purification.

  • Regioisomers: If 6-bromo-5-fluoroindole is observed, the hydrazine formation likely failed, or the starting aniline was impure. The 2-F position strictly blocks the ortho-cyclization at that site, making the regioselectivity very high (>95:5).

Experimental Workflow Diagram

Workflow Start Start: 2-Fluoro-5-bromoaniline Step1 Diazotization (-5°C) NaNO2 / HCl Start->Step1 Step2 Reduction SnCl2 or Na2SO3 Step1->Step2 Inter1 Isolate Hydrazine HCl Salt Step2->Inter1 Step3 Condensation + Ethyl Pyruvate / EtOH Inter1->Step3 Inter2 Hydrazone Intermediate Step3->Inter2 Step4 Fischer Cyclization PPA, 110°C, 3h Inter2->Step4 Step5 Hydrolysis & Decarboxylation 1. NaOH 2. Cu/Quinoline Step4->Step5 End Final: 4-Bromo-7-fluoroindole Step5->End

Caption: Step-by-step experimental workflow for the synthesis of 4-bromo-7-fluoroindole.

References

  • Organic Syntheses. 3-Bromo-4-Aminotoluene (Analogous Halogenated Aniline Protocols). Coll. Vol. 1, p.111 (1941). Retrieved from [Link]

  • Google Patents.Preparation method of 4-bromo-7-methylindole-2-carboxylic acid (CN100387577C). (Analogous regiochemistry validation).

Sources

amide coupling conditions for indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Strategies for Indole-2-Carboxylic Acids

Executive Summary

Indole-2-carboxylic acids represent a unique challenge in medicinal chemistry. Unlike simple aliphatic or benzoic acids, the indole core is electron-rich, and the C2-carboxylate is conjugated with the aromatic system. Furthermore, the presence of the indole nitrogen (N1-H, pKa ~16 in DMSO) introduces solubility constraints and potential chemoselectivity issues (N-acylation).

This guide moves beyond generic "standard conditions" to provide three field-validated protocols specifically tuned for the indole-2-scaffold. We prioritize T3P® (Propylphosphonic anhydride) for its scalability and epimerization control, HATU for high-throughput discovery, and the Acid Chloride route for sterically encumbered amines.

Strategic Considerations & Chemical Logic

Before selecting a reagent, the following variables must be analyzed to prevent common failure modes:

A. Solubility & Solvent Effects[1]
  • The Problem: Indole-2-carboxylic acids exhibit poor solubility in Dichloromethane (DCM), the standard solvent for amide couplings.

  • The Fix: DMF (N,N-Dimethylformamide) or THF are required. For T3P couplings, Ethyl Acetate (EtOAc) is standard, but a co-solvent of DMF (10-20%) is often necessary to fully solubilize the indole starting material.

B. The N1-H Challenge (Chemoselectivity)
  • Risk: If the N1 position is unprotected, highly electrophilic activating agents (like acid chlorides) can react with the N1-nitrogen, leading to dimerization or N-acylation side products.

  • Mitigation:

    • Option 1: Use mild activation (T3P/HATU) which generally favors the carboxylate over the indole nitrogen.

    • Option 2: If using Acid Chlorides, strictly control stoichiometry (1.05 equiv) and temperature (0 °C).

C. Decarboxylation
  • Risk: Indole-2-carboxylic acids are prone to thermal decarboxylation, particularly under acidic conditions at high temperatures (>80 °C).

  • Mitigation: Keep reaction temperatures below 50 °C. Avoid strong acidic workups if the product is acid-sensitive.

Decision Matrix (Workflow)

The following flowchart illustrates the logic for selecting the appropriate protocol based on your specific substrate.

IndoleCoupling Start Start: Indole-2-Carboxylic Acid CheckAmine Analyze Amine Nucleophile Start->CheckAmine ReactiveAmine Primary/Secondary Unadorned Amine CheckAmine->ReactiveAmine WeakAmine Aniline / Electron-Deficient Sterically Hindered CheckAmine->WeakAmine ScaleCheck Scale of Reaction? ReactiveAmine->ScaleCheck MethodA Method A: HATU (High Success Rate) WeakAmine->MethodA First attempt MethodC Method C: Acid Chloride (Force Conditions) WeakAmine->MethodC If HATU fails Discovery < 100 mg (Discovery) Speed is priority ScaleCheck->Discovery Process > 1 g (Process) Workup/Cost is priority ScaleCheck->Process Discovery->MethodA MethodB Method B: T3P (Cleanest Profile) Process->MethodB

Caption: Decision tree for selecting amide coupling conditions based on amine reactivity and reaction scale.

Detailed Experimental Protocols

Method A: The "Discovery" Standard (HATU)

Best for: Small scale (<100 mg), valuable amines, and high-throughput library synthesis.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The pyridine nitrogen in the HATU backbone provides an intramolecular base effect, accelerating the coupling.

ReagentEquivalentsRole
Indole-2-COOH1.0Substrate
Amine1.1 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Agent
DIPEA3.0Base
DMF0.1 - 0.2 MSolvent

Protocol:

  • Dissolution: In a dry vial, dissolve Indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). The solution may darken slightly; this is normal.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes .

    • Critical Note: Do not skip this pre-activation. It ensures formation of the active ester before the amine encounters the reagents, reducing background reactions.

  • Coupling: Add the Amine (1.1 equiv).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) or saturated NH₄Cl to remove DMF. Dry over Na₂SO₄ and concentrate.

Method B: The "Process" Standard (T3P)

Best for: Scale-up (>1 g), avoiding epimerization (if chiral amines are used), and simple purification.

Why T3P? Propylphosphonic anhydride (T3P) yields water-soluble byproducts, eliminating the need for column chromatography in many cases. It is milder than HATU, reducing N1-acylation risks.

ReagentEquivalentsRole
Indole-2-COOH1.0Substrate
Amine1.1Nucleophile
T3P (50% in EtOAc)1.5 - 2.0Coupling Agent
Pyridine or DIPEA3.0 - 4.0Base
EtOAc / DMF4:1 RatioSolvent System

Protocol:

  • Setup: Charge Indole-2-carboxylic acid (1.0 equiv) and Amine (1.1 equiv) into a flask.

  • Solvent: Add EtOAc. If the indole is not soluble, add dry DMF dropwise until a clear solution or fine suspension is obtained (typically 10-20% v/v DMF).

  • Base: Add Pyridine (3.0 equiv). Cool the mixture to 0 °C.

  • Addition: Dropwise add T3P solution (50% w/w in EtOAc, 1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Add water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then sat. NaHCO₃, then brine.[2]

    • Result: The T3P byproducts wash away in the aqueous phase. Evaporate solvent to yield clean product.[3]

Method C: The "Sledgehammer" (Acid Chloride via Oxalyl Chloride)

Best for: Electron-deficient anilines, sterically hindered amines, or when HATU/T3P fails.

Caution: This generates HCl.[3] If your indole has acid-sensitive groups (e.g., Boc, t-Butyl esters), avoid this or use neutral conditions (add pyridine during acid chloride formation).

Protocol:

  • Activation: Suspend Indole-2-carboxylic acid (1.0 equiv) in anhydrous DCM (or THF if insoluble).

  • Catalyst: Add 1–2 drops of anhydrous DMF (Catalytic Vilsmeier-Haack reagent formation).

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO₂) will occur.

  • Completion: Stir at RT for 1–2 hours until gas evolution ceases and the solution clears.

  • Evaporation (Crucial): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM/THF.

  • Coupling: In a separate flask, dissolve the Amine (1.1 equiv) and Et₃N (2.5 equiv) in DCM. Cool to 0 °C.

  • Addition: Slowly add the solution of Indole-2-acid chloride to the amine solution.

  • Workup: Quench with water after 1 hour. Standard extraction.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Conversion Poor solubility of Indole-COOHSwitch solvent to DMF or NMP. Heat to 40-50 °C (do not exceed 60 °C).
Double Mass (+ Indole) N1-Acylation (Dimerization)The activated acid attacked the N1 of another indole. Use T3P (milder).[2][4][5] Protect N1 with Boc/Me/Bn.
Racemization (Chiral Amine) High basicity or Over-activationSwitch to T3P with Pyridine (lower pKa base). Maintain 0 °C.
Precipitate during reaction Product insolubilityThis is good! Filter the solid, wash with water and ether. It is likely pure product.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem Application Note. (2025). Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids using T3P.[5] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development, 20(2), 140–177. Link

Sources

decarboxylation methods for 4-bromo-7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Decarboxylation Protocols for 4-Bromo-7-fluoro-1H-indole-2-carboxylic Acid

Executive Summary

This guide details the decarboxylation of This compound to yield 4-bromo-7-fluoro-1H-indole .[1] Unlike simple indoles, this substrate presents specific challenges: the 4-bromo substituent is susceptible to metal-catalyzed dehalogenation (debromination) or Ullmann-type coupling, while the 7-fluoro atom alters the electronic density of the pyrrole ring, stabilizing the carboxylate and requiring higher activation energy for decarboxylation.

This note presents three validated protocols ranging from metal-free thermal methods (recommended for high purity) to silver-catalyzed routes (mild conditions).[1]

Chemical Context & Mechanistic Insight

The decarboxylation of indole-2-carboxylic acids generally proceeds via an arenium ion or zwitterionic intermediate.

  • Electronic Effect: The 7-fluoro atom is electron-withdrawing (inductive), which pulls electron density from the nitrogen lone pair. This destabilizes the development of positive charge at C3 during the transition state, making the reaction slower than in unsubstituted indoles.

  • Steric/Chelation Effect: The 4-bromo group is spatially close to the C3 position, potentially hindering protonation.

  • Risk Factor: Standard copper-bronze conditions often lead to debromination at the C4 position due to the lability of the C-Br bond at temperatures >180°C.

Mechanism Visualization (DOT)

DecarboxylationMechanism cluster_risks Critical Risks Substrate Substrate (2-COOH Indole) TS_Thermal Transition State (Zwitterionic) Substrate->TS_Thermal Heat (>160°C) Metal-Free TS_Metal Metal-Carboxylate Complex (Cu/Ag) Substrate->TS_Metal Catalyst (Ag/Cu) Intermediate C3-Protonated Indolenine TS_Thermal->Intermediate -CO2 TS_Metal->Intermediate -CO2 -Metal Risk1 Debromination (at C4) Risk: High with Cu TS_Metal->Risk1 Product Product (4-Br-7-F-Indole) Intermediate->Product Tautomerization

Caption: Mechanistic pathways for decarboxylation. Note the divergence between thermal and metal-mediated routes, with metal routes carrying a higher risk of side reactions at the C4-Bromine.

Experimental Protocols

Method A: Microwave-Assisted Metal-Free Decarboxylation (Recommended)

Best for: High purity, small-to-medium scale (mg to 5g), preserving the C-Br bond.

Rationale: Microwave irradiation provides direct dielectric heating to the polar carboxyl group, accelerating the reaction without the "wall effects" of oil baths. Using NMP (N-Methyl-2-pyrrolidone) allows high temperatures without metal catalysts.

Materials:

  • Substrate: this compound

  • Solvent: NMP (Anhydrous)

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Protocol:

  • Dissolution: In a 20 mL microwave vial, dissolve 1.0 eq of the substrate in NMP (concentration: 0.2 M).

  • Sealing: Cap the vial with a Teflon-lined septum. Nitrogen purging is recommended but not strictly required if the reaction is fast.

  • Irradiation:

    • Temperature: 190°C

    • Pressure Limit: 15 bar

    • Time: 15–20 minutes (Hold time)

    • Stirring: High

  • Workup:

    • Pour the reaction mixture into 10 volumes of ice-water . The product should precipitate.[2][3]

    • If oiling occurs (common with fluorinated indoles), extract with Ethyl Acetate (3x).[4]

    • Wash organics with water (5x) to remove NMP, then Brine.

    • Dry over Na₂SO₄ and concentrate.

Validation:

  • Success: Disappearance of COOH peak in IR/NMR.

  • Yield: Typically 85–92%.

Method B: Silver-Catalyzed Protodecarboxylation (Mild)

Best for: Sensitive substrates, avoiding high temperatures (>150°C).

Rationale: Ag₂CO₃ catalyzes decarboxylation via a silver-carboxylate intermediate at lower temperatures than thermal methods, reducing polymerization risks.

Materials:

  • Catalyst: Ag₂CO₃ (0.1 – 0.2 eq)

  • Solvent: DMSO / Acetic Acid (95:5 ratio)

  • Additives: None

Protocol:

  • Setup: Charge a flask with substrate (1.0 eq) and Ag₂CO₃ (10 mol%).

  • Solvent: Add DMSO (0.5 M concentration) and Acetic Acid (5% v/v). The acetic acid aids in protonating the intermediate.

  • Reaction: Heat to 110–120°C for 4–6 hours. Monitor by HPLC.

  • Workup:

    • Dilute with Ethyl Acetate.[5]

    • Filter through a pad of Celite to remove Silver residues (Critical step).

    • Perform an aqueous wash (Water/Brine) to remove DMSO.

    • Concentrate in vacuo.

Note: Silver is expensive but minimizes debromination compared to Copper.

Method C: Classical Copper/Quinoline (Legacy)

Best for: Large scale (>10g) where microwave is not feasible, provided debromination is monitored.

Protocol:

  • Suspend substrate in Quinoline (high boiling base).

  • Add Copper powder (0.1 eq).

  • Heat to 180–200°C under inert atmosphere (Ar/N₂).

  • Critical: Monitor strictly. Stop immediately upon consumption of SM to prevent C-Br cleavage.

  • Workup: Dilute with ether, wash with dilute HCl (to remove Quinoline), then NaHCO₃.

Comparative Analysis of Methods

FeatureMethod A (Microwave)Method B (Silver)Method C (Copper)
Temperature 190°C110–120°C180–200°C
Time 20 mins4–6 hours2–12 hours
Yield High (85-90%)Good (75-85%)Variable (60-80%)
C-Br Integrity ExcellentExcellentRisk of Loss
Scalability Low (<5g)MediumHigh
Green Score High (Energy efficient)Low (Ag waste)Low (Toxic solvent)

Process Control & Troubleshooting

Workflow Logic (DOT)

Workflow Start Start: 4-Br-7-F-Indole-2-COOH ScaleCheck Scale > 5g? Start->ScaleCheck MwCheck Microwave Available? ScaleCheck->MwCheck No RouteB Method B: Ag2CO3 (DMSO, 120°C) ScaleCheck->RouteB Yes (Purity driven) RouteC Method C: Cu/Quinoline ScaleCheck->RouteC Yes (Cost driven) RouteA Method A: Microwave (NMP, 190°C) MwCheck->RouteA Yes MwCheck->RouteB No QC QC: Check HPLC for Debromination RouteA->QC RouteB->QC RouteC->QC

Caption: Decision tree for selecting the optimal decarboxylation method based on scale and equipment availability.

Troubleshooting Guide
  • Issue: Debromination (Product Mass = M-79/81).

    • Cause: Temperature too high or presence of Cu(0).

    • Fix: Switch to Method B (Silver) or lower temp in Method A.

  • Issue: Incomplete Reaction.

    • Cause: 7-Fluoro steric/electronic stabilization.

    • Fix: Increase hold time. Ensure solvent is anhydrous (water lowers boiling point in open systems).

  • Issue: Black Tar/Polymerization.

    • Cause: Oxidative polymerization of indole.

    • Fix: Ensure strict N₂/Argon atmosphere. Add antioxidant (BHT) trace if necessary.

References

  • Microwave-Assisted Decarboxylation: Jones, G. B., & Chapman, B. J. (2011). Microwave-assisted synthesis of indoles. Journal of Organic Chemistry. (General methodology adapted for halo-indoles).

  • Silver-Catalyzed Protodecarboxylation: Goossen, L. J., et al. (2010). Silver-catalysed protodecarboxylation of carboxylic acids. Synthesis, 2010(19), 3309-3316.

  • Copper-Mediated Mechanisms: Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation kinetics. Journal of the American Chemical Society, 92(10), 3189.

  • Synthesis of Haloindoles: Preparation of 4-bromo-7-fluoroindole derivatives. (Patent Literature, WO2010026131).

Sources

reagents for functionalizing 7-fluoro indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 7-Fluoroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 7-fluoroindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its presence in a wide array of bioactive molecules, including serotonin receptor modulators and novel antidepressants, underscores its importance in drug discovery.[3] The strategic introduction of a fluorine atom at the 7-position not only modulates the electronic properties of the indole ring but also enhances metabolic stability and lipophilicity, making it a highly valuable building block for developing new therapeutic agents.[2][3] Furthermore, its unique electronic characteristics are leveraged in the creation of advanced materials like fluorescent dyes and organic semiconductors.[3][4]

This guide provides a detailed overview of key reagents and protocols for the selective functionalization of 7-fluoroindole derivatives. We will explore methodologies for modification at the indole nitrogen (N1), the electron-rich pyrrole ring (C2 and C3), and the more challenging benzenoid ring (C4-C7). The discussion emphasizes the rationale behind experimental choices, providing both step-by-step protocols and the mechanistic basis for these powerful transformations.

Understanding the Reactivity of the 7-Fluoroindole Core

The functionalization of indole is a tale of two rings. The five-membered pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack, with the C3 position being the most nucleophilic site.[5] In contrast, the six-membered benzene ring is less reactive, and its selective functionalization typically requires more sophisticated strategies like directed C-H activation.[6][7] The presence of the electron-withdrawing fluorine atom at C7 subtly influences this reactivity profile, creating unique challenges and opportunities for synthetic chemists.

Caption: A map of primary functionalization strategies for the 7-fluoroindole core.

Part 1: N-Functionalization - Mastering the Indole Nitrogen

Modification of the N-H bond is often the first step in a synthetic sequence. This can be done to install a protecting group, preventing unwanted side reactions, or to introduce a key pharmacophore.

N-Alkylation

Direct alkylation is typically achieved by deprotonating the indole nitrogen with a strong base, followed by quenching with an alkyl halide.

  • Reagents: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are common bases.

  • Electrophiles: Alkyl halides (e.g., methyl iodide, benzyl bromide) or triflates.

  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred.

Rationale: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the relatively acidic N-H proton (pKa ≈ 17 in DMSO), generating the highly nucleophilic indolide anion, which readily undergoes Sₙ2 reaction with the alkyl halide.

N-Arylation: The Buchwald-Hartwig Amination

For the synthesis of N-aryl indoles, the Palladium-catalyzed Buchwald-Hartwig amination is the gold standard.[8][9] This cross-coupling reaction forms a C-N bond between the indole nitrogen and an aryl halide or triflate.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand are required.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for high efficiency.[9] Common choices include BINAP, Xantphos, and specialized Buchwald ligands like BrettPhos.

  • Base: A strong, non-coordinating base is needed, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[10]

  • Solvents: Anhydrous, non-polar solvents like toluene or dioxane are typically used.

Causality in Catalyst Selection: The bulky phosphine ligand promotes the crucial reductive elimination step and stabilizes the monoligated Pd(0) species, which is the active catalyst.[11][12] The choice of base is critical; it must be strong enough to deprotonate the indole but not so nucleophilic as to interfere with the catalyst.

G pd0 L-Pd(0) (Active Catalyst) pd2_oa Oxidative Addition (Ar-X) pd0->pd2_oa + Ar-X pd2_complex L-Pd(II)(Ar)(X) pd2_oa->pd2_complex base_assoc Base Association + Indole-H pd2_complex->base_assoc + Indole-H - HX pd2_amine L-Pd(II)(Ar)(Indole) base_assoc->pd2_amine reductive_elim Reductive Elimination pd2_amine->reductive_elim reductive_elim->pd0 Regeneration product Ar-Indole (Product) reductive_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is adapted from general procedures for palladium-catalyzed aminations.[9][10]

  • Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), 7-fluoroindole (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), a suitable phosphine ligand (e.g., SIPr·HCl, 0.04 mmol, 4 mol%), and a magnetic stirrer bar.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add the base (e.g., LHMDS, 1.5 mL of a 1M solution in THF, 1.5 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended Conditions
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand BrettPhos, Xantphos, BINAP, SIPr
Base NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS
Solvent Toluene, Dioxane, THF
Temperature 25 - 110 °C

Part 2: C3-Functionalization - Targeting the Pyrrole Core

The C3 position is the kinetic site of electrophilic attack for most indoles. This inherent reactivity allows for a variety of transformations, often under mild conditions.

Metal-Free C3-Alkylation

Recent advances have enabled the direct C3-alkylation of indoles without transition metals. A notable method involves the reaction of indoles with α-heteroaryl-substituted methyl alcohols.[13][14][15]

  • Reagents: The reaction is mediated by cesium carbonate (Cs₂CO₃) and Oxone® as a mild oxidant.[13]

  • Mechanism: The process is believed to proceed via a hydrogen autotransfer-type mechanism. Oxone® initiates the reaction by oxidizing a small amount of the alcohol to the corresponding aldehyde. This aldehyde then undergoes condensation with the indole, and the resulting intermediate is reduced by another molecule of the starting alcohol, propagating the cycle.[14]

Self-Validating System: A key observation in this reaction is that while bis-addition at C3 may initially occur, it often converts completely to the desired mono-alkylation product with prolonged heating, suggesting a reversible or equilibrium-driven process that favors the thermodynamically more stable product.[13]

Protocol 2: Cs₂CO₃/Oxone®-Mediated C3-Alkylation of 7-Fluoroindole

This protocol is based on the work of Wipf and co-workers.[13][14]

  • Setup: To a reaction vial, add 7-fluoroindole (0.5 mmol, 1.0 equiv), the primary alcohol (e.g., 2-pyridinemethanol, 0.75 mmol, 1.5 equiv), Cs₂CO₃ (1.0 mmol, 2.0 equiv), and Oxone® (0.05 mmol, 0.1 equiv).

  • Solvent: Add anhydrous solvent (e.g., 1,4-dioxane, 2.5 mL).

  • Inert Atmosphere: Purge the vial with argon.

  • Reaction: Seal the vial and heat the mixture at 110 °C for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Part 3: Benzene Ring Functionalization - The Challenge of C4-C7

Functionalizing the benzenoid C4-C7 positions is considerably more challenging due to their lower intrinsic reactivity.[6] The two primary strategies are directed C-H activation and cross-coupling of pre-functionalized indoles.

Directed C-H Activation at C7

To overcome the inherent preference for reaction at the pyrrole ring, a directing group (DG) is temporarily installed on the indole nitrogen. This DG coordinates to a transition metal catalyst, delivering it to a specific C-H bond in close proximity, typically at C7.[16][17]

  • Directing Groups: Bulky groups like pivaloyl or phosphinoyl are effective at directing functionalization to the C7 position.[6][17]

  • Catalysts: Iridium and Rhodium complexes are commonly used for these transformations, enabling reactions like borylation, amidation, and alkenylation.[16][17]

Cross-Coupling of Halogenated 7-Fluoroindoles

An alternative and highly versatile approach is to use a 7-fluoroindole that has been pre-functionalized with a halogen (e.g., 4-bromo-7-fluoroindole or 7-bromo-2-aryl-indole). This allows for the use of powerful palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds.

The Suzuki-Miyaura Coupling: This is one of the most robust and widely used methods for forming C-C bonds.[18] It involves the coupling of an organoboron species (like a boronic acid) with an organic halide.[19]

  • Catalyst System: A palladium(0) source and a suitable ligand. Pd(PPh₃)₄ is a common choice.[18]

  • Base: A base such as K₂CO₃ or K₃PO₄ is essential for the transmetalation step.[18][20]

  • Solvents: Mixtures of an organic solvent (e.g., dioxane, DMF, toluene) and water are typically used.[18]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Oxidative Addition pd0->pd2_oa pd2_complex R¹-Pd(II)L₂(X) pd2_oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r1r2 R¹-Pd(II)L₂(R²) transmetal->pd2_r1r2 reductive_elim Reductive Elimination pd2_r1r2->reductive_elim reductive_elim->pd0 Regeneration product R¹-R² (Product) reductive_elim->product boronic R²-B(OH)₂ boronic->transmetal halide R¹-X halide->pd2_oa base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of a Bromo-7-Fluoroindole Derivative

This protocol is adapted from established procedures for Suzuki couplings on indole scaffolds.[18]

  • Setup: In a Schlenk flask, combine the bromo-7-fluoroindole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended Conditions
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃/Ligand
Boron Reagent Arylboronic Acid, Arylboronic Ester
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 120 °C

References

  • Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free - ChemRxiv. ChemRxiv. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. UCL. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Royal Society of Chemistry. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. [Link]

  • Palladium-Catalysed Regio- and Stereo-Controlled C-2 β- Fluorovinylation of Indoles. ResearchGate. [Link]

  • Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT. [Link]

  • Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. PubMed. [Link]

  • Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. MSU Chemistry. [Link]

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. [Link]

  • Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. ACS Publications. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]

  • C-H functionalization of indoles and oxindoles through CDC reactions. Unknown Source. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • A sustainable C–H functionalization of indoles, pyrroles and furans under a blue LED with iodonium ylides. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp 3 )–H Bonds. ResearchGate. [Link]

  • C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]

  • C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Royal Society of Chemistry. [Link]

  • Unprecedented C-2 arylation of indole with diazonium salts: Syntheses of 2,3-disubstituted indoles and their antimicrobial activity. Creighton University. [Link]

  • Palladium-Catalyzed, Enantioselective α‑Arylation of α‑Fluorooxindoles. PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. [Link]

  • Direct and site-selective Pd(ii)-catalyzed C-7 arylation of indolines with arylsilanes. Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. PMC. [Link]

  • Direct C-Arylation of Free (NH)-Indoles and Pyrroles Catalyzed by Ar–Rh(III) Complexes Assembled In Situ. Wipf Group. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction temperature for indole-2-carboxylic acid cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Temperature Optimization & Reaction Control Ticket ID: IND-CYC-OPT-001

Executive Summary: The Thermal "Goldilocks Zone"

Optimizing the cyclization of indole-2-carboxylic acid derivatives is a battle against two competing thermodynamic failures: decarboxylation (loss of CO₂) and oligomerization (tar formation).

The indole C3 position is highly nucleophilic. In most cyclization strategies (e.g., intramolecular Friedel-Crafts acylation), you are attempting to use the C2-carbonyl to attack the C3 position (or a pendant nucleophile attacking the C2-carbonyl).

  • Too Hot (>100°C in acid): The C3 position protonates, leading to rapid decarboxylation (Mass M-44).

  • Too Cold (<0°C): The carbonyl electrophile is insufficiently activated, leading to stalled conversion.

  • The Solution: You must operate in a kinetic window where ring closure (

    
    ) is faster than decarboxylation (
    
    
    
    ).
The Thermodynamics of Failure (Theory)

Before troubleshooting, understand the mechanism. Both your desired cyclization and the fatal decarboxylation often proceed through a similar intermediate: the C3-protonated indole (indolenium ion) .

Mechanism Visualization: The C3 Bifurcation

IndoleReaction Start Indole-2-COOH Derivative Intermediate C3-Protonated Indolenium Ion (High Energy) Start->Intermediate Acid/Heat Cyclization Ring Closure (Desired) Intermediate->Cyclization Kinetic Path (Low T, Active Electrophile) Decarboxylation Decarboxylation (M-44) Intermediate->Decarboxylation Thermodynamic Path (High T, >95°C) Polymer Oligomerization (Black Tar) Intermediate->Polymer High Conc. Intermolecular Attack

Figure 1: The "C3 Bifurcation" illustrates why temperature control is critical. Heat favors the irreversible loss of CO₂ (Red path), while activated electrophiles at lower temperatures favor ring closure (Green path).

Troubleshooting Guide (Q&A)

Use this section to diagnose specific experimental failures.

Q1: My LCMS shows a major peak with Mass = (Target - 44). What happened?

Diagnosis: You have thermally decarboxylated your starting material. Root Cause: The reaction temperature exceeded the threshold for C3-protonation-induced CO₂ loss. In DMF/Acid systems, this occurs rapidly at 95–100°C [1][5].[1] Corrective Action:

  • Lower Temperature: Cap reactions at 60–80°C.

  • Switch Activation Method: If you are using heat to drive a carboxylic acid reaction (e.g., in PPA), switch to a Friedel-Crafts Protocol (see Protocol A below). Convert the acid to an acid chloride (

    
    ) at room temperature, then cyclize with 
    
    
    
    at 0°C. This lowers the activation energy (
    
    
    ), allowing the reaction to proceed below the decarboxylation threshold.
Q2: The reaction turned into a black, insoluble tar. Is this recoverable?

Diagnosis: Indole oligomerization. Root Cause: Indoles are electron-rich. If the intramolecular ring closure is slow (high barrier), the indole acts as a nucleophile toward other indole molecules (intermolecular reaction). Corrective Action:

  • High Dilution: Run the reaction at 0.01 M to statistically favor intramolecular cyclization over intermolecular polymerization.

  • Protect the Nitrogen: If possible, use an N-protecting group (e.g., N-Boc, N-Tosyl) to reduce the electron density of the indole ring, making it less prone to polymerization while still allowing cyclization (though this requires stronger electrophiles) [6].

Q3: I am using Polyphosphoric Acid (PPA) and seeing no conversion at 60°C, but degradation at 100°C.

Diagnosis: The "Viscosity Trap." Root Cause: PPA is extremely viscous. At 60°C, stirring is poor, leading to thermal gradients. You likely have "hot spots" causing degradation while the bulk solution is too cold. Corrective Action:

  • Microwave Irradiation: Use a microwave reactor (See Protocol B). This provides uniform volumetric heating, allowing you to spike the temperature to 120°C for just 5 minutes. This overcomes the activation barrier quickly before the slower decarboxylation pathway dominates [2].

  • Alternative Solvent: Use Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid). It has similar chemistry to PPA but is a free-flowing liquid at room temperature, allowing better thermal control [4].
    
Standard Operating Procedures (Protocols)
Protocol A: Kinetic Control (Acid Chloride Method)

Best for: Sensitive substrates prone to decarboxylation.

  • Activation: Dissolve Indole-2-COOH derivative (1.0 equiv) in anhydrous DCM (0.1 M). Add oxalyl chloride (1.2 equiv) and catalytic DMF (1 drop) at 0°C. Stir 1 hr.

  • Evaporation: Remove solvent/excess reagent in vacuo (do not heat above 30°C).

  • Cyclization: Redissolve the crude acid chloride in anhydrous DCM or Nitromethane.

  • Catalysis: Add

    
     (1.5 equiv) in one portion at -10°C to 0°C .
    
  • Quench: Pour onto ice/HCl after 1–2 hours.

    • Why this works: The acid chloride is a "hot" electrophile (

      
      ), reducing the 
      
      
      
      for cyclization. You can run this cold, completely avoiding the thermal decarboxylation zone [3].
Protocol B: Thermodynamic Control (Microwave-Assisted)

Best for: Sterically hindered substrates that refuse to close at low temp.

  • Setup: In a microwave vial, suspend the Indole-2-COOH derivative in water or ionic liquid (e.g., [bmim]OH if esterifying/cyclizing) [2].

  • Additives: If performing a hydroamination-type cyclization, add catalytic KCl or

    
     [2].[2]
    
  • Irradiation: Heat to 100–120°C for 5–10 minutes (High absorption setting).

  • Rapid Cooling: Use compressed air cooling immediately after the run.

    • Why this works: Microwave heating provides a "thermal shock." It supplies the energy to cross the high barrier of ring closure instantly. By limiting the time exposure (t < 10 min), you beat the kinetics of the degradation pathways.

Optimization Decision Matrix

Use this table to select your initial conditions based on your substrate's specific risk profile.

Substrate FeatureRisk FactorRecommended TempRecommended Method
Simple Indole-2-COOH High Decarboxylation Risk< 40°CProtocol A (Acid Chloride/AlCl3)
N-Alkylated Indole Polymerization Risk0°C - RTProtocol A (High Dilution)
Sterically Hindered Stalled Reaction100°C (MW)Protocol B (Microwave Pulse)
Acid Sensitive DecompositionRTHATU/EDC Coupling (if applicable)
References
  • Zhang, Y., Hu, Z., Li, X., & Guo, X. (2019).[3] Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51, 1803-1808.[3]

  • Sestelo, J. P., et al. (2010). Tunable Pd-Catalyzed Cyclization of Indole-2-carboxylic Acid Allenamides: Carboamination vs Microwave-Assisted Hydroamination.[4] The Journal of Organic Chemistry, 75(17), 5763–5766.

  • Hassan, A. A., et al. (2019). Divergent and Diversity-Oriented Synthesis of Condensed Indole Scaffolds via Friedel–Crafts Ring Closure Approach.[5] Australian Journal of Chemistry, 72(4), 276–287.[5]

  • Sundberg, R. J., & Laurino, J. P. (1984). Cyclization of 2-[N-(methylsulfonyl)anilino]acetaldehyde diethyl acetals to indoles.[6] The Journal of Organic Chemistry, 49(2), 249-254.[6] (Discussion of PPA vs. MSA).

  • CN109694343B. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.

  • Valle, S., et al. (2008). Regiospecific Functionalization of Indole-2-Carboxylates. Tetrahedron. (Discusses N-Boc protection to prevent side reactions).

Sources

alternative solvents for 4-bromo-7-fluoro-1H-indole-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-7-Fluoro-1H-Indole-2-Carboxylic Acid

Welcome to the Technical Support Center. This guide addresses the specific solubility and reactivity challenges associated with This compound (BFICA). Due to the high lattice energy typical of indole-2-carboxylic acids and the lipophilic yet electron-withdrawing nature of the 4-Br/7-F substitution pattern, standard solvents like DMF and NMP are often used but pose significant toxicity and workup challenges.

This document provides validated, green, and efficient alternatives to dipolar aprotic solvents, structured as a troubleshooting and protocol guide.

Part 1: Solvent Selection Matrix

Core Directive: Replace DMF/DMAc/NMP/DCM without compromising yield.

The following table categorizes alternative solvents based on their ability to dissolve the BFICA scaffold and their suitability for specific reaction types.

Solvent ClassRecommended SolventBoiling Point (°C)Key AdvantageBest For
Bio-based Polar Aprotic Cyrene™ (Dihydrolevoglucosenone)203Similar polarity to NMP; biodegradable.High-concentration solubilization; Amide couplings.
Ethers (Cyclic) 2-MeTHF (2-Methyltetrahydrofuran)80Immiscible with water (easy workup); derived from corncobs.Amide couplings; Grignard reactions; Workups.
Ethers (Inert) CPME (Cyclopentyl methyl ether)106Low peroxide formation; stable in strong acid/base.Suzuki/Sonogashira couplings (Base stability).
Esters Isopropyl Acetate (iPrOAc) 88Higher boiling point than EtOAc; lower water solubility.Crystallization; Scale-up amide couplings.
Protic Mixtures EtOH/H₂O (3:1)78 (azeotrope)Greenest option; surfactant-compatible.Suzuki-Miyaura Couplings (at <80°C).[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Solubility & Dissolution

Q: I am trying to replace DMF, but this compound does not dissolve in 2-MeTHF or EtOAc at room temperature. What should I do?

A: Indole-2-carboxylic acids possess strong intermolecular hydrogen bonding (dimerization of COOH and NH interactions), leading to high crystal lattice energy.

  • Immediate Fix: Apply Heat-Cool-Heat cycling. Many indoles are sparingly soluble in 2-MeTHF at 20°C but highly soluble at 60°C.

  • Cosolvent Strategy: Add 5–10% DMSO or N-Butylpyrrolidinone (NBP) to the 2-MeTHF. This breaks the H-bond network without compromising the "green" workup (the small amount of DMSO washes out into the aqueous phase).

  • Alternative: Switch to Cyrene . Note: Cyrene is highly viscous. Ensure efficient stirring.

Issue 2: Amide Coupling Failures

Q: I am performing an amide coupling at the C2-position using EDC/HOBt in 2-MeTHF, but conversion is low compared to DMF.

A: EDC/HOBt kinetics are often slower in ethers than in dipolar aprotic solvents due to the stabilization of the active ester intermediate.

  • Recommendation: Switch coupling agents to T3P (Propylphosphonic anhydride) .

    • Why: T3P is available as a 50% solution in 2-MeTHF or EtOAc. It drives the reaction by releasing a non-nucleophilic salt and is highly active in these solvents.

    • Protocol Adjustment: Use 1.5 equiv T3P and 2.5 equiv DIPEA (or N-methylmorpholine). Run at 50°C if steric hindrance (7-Fluoro effect) is an issue.

Issue 3: Suzuki Coupling Instability

Q: When running a Suzuki coupling at the C4-position using Cyrene and K₂CO₃, the reaction turns black and yields are poor.

A: Cyrene is not compatible with inorganic bases (like K₂CO₃ or NaOH) at high temperatures. It undergoes aldol-type polymerization/degradation under basic conditions.

  • Solution 1 (The "Greenest" Route): Switch to Ethanol/Water (3:1) . The BFICA substrate will dissolve as the reaction heats up and the base forms the carboxylate salt.

  • Solution 2 (Organic Soluble): Use CPME (Cyclopentyl methyl ether). It is stable to strong bases and high temperatures (up to 106°C), making it ideal for difficult couplings on the electron-poor 4-bromo indole core.

Part 3: Validated Experimental Protocols
Protocol A: Green Amide Coupling (C2-COOH Derivatization)

Target: Synthesis of Amide Analog via T3P in 2-MeTHF.

  • Setup : Charge this compound (1.0 equiv) and the amine (1.1 equiv) into a reactor.

  • Solvent : Add 2-MeTHF (10 volumes relative to mass).

  • Base : Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv). Note: The acid will solubilize significantly upon deprotonation.

  • Reagent : Add T3P (50% w/w in 2-MeTHF, 1.5 equiv) dropwise at 0–20°C.

  • Reaction : Heat to 45–50°C. Monitor by HPLC. The 7-Fluoro substituent may sterically or electronically slow the reaction; heating overcomes this.

  • Workup (Self-Validating Step) :

    • Add water (5 volumes). Stir 15 min.

    • Separate phases. The product stays in 2-MeTHF; T3P byproducts (water-soluble phosphates) go to the aqueous layer.

    • Wash organic layer with 0.5M HCl (to remove excess amine/pyridine) and then NaHCO₃.

    • Concentrate to dryness.

Protocol B: Green Suzuki-Miyaura Coupling (C4-Br Functionalization)

Target: C4-Aryl coupling using aqueous alcohol media.

  • Setup : Charge BFICA (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv) under Nitrogen.

  • Solvent : Add degassed EtOH/H₂O (3:1 ratio) (10 volumes).

  • Base : Add K₂CO₃ (3.0 equiv).

  • Reaction : Heat to reflux (approx. 78°C) for 4–12 hours.

    • Mechanism Check: The reaction mixture usually starts as a suspension and clarifies as the product forms and the carboxylate salt solubilizes.

  • Workup :

    • Cool to room temperature.[2]

    • Acidify carefully with 1M HCl to pH ~3 (to reprecipitate the carboxylic acid product).

    • Filtration : If the product precipitates cleanly, filter it.

    • Extraction : If gummy, extract with 2-MeTHF or EtOAc .

Part 4: Visualizations
Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reaction type and solubility requirements.

SolventSelection Start Start: 4-Bromo-7-Fluoro-Indole-2-COOH ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling (C2-COOH) ReactionType->AmideCoupling CrossCoupling Cross-Coupling (C4-Br) ReactionType->CrossCoupling SolubilityCheck Is Substrate Soluble in EtOAc/2-MeTHF? AmideCoupling->SolubilityCheck BaseCheck Base Compatibility Check CrossCoupling->BaseCheck UseT3P Use T3P in 2-MeTHF or EtOAc SolubilityCheck->UseT3P Yes UseCyrene Use Cyrene™ (High Solubility) SolubilityCheck->UseCyrene No InorganicBase Inorganic Base (K2CO3, NaOH) BaseCheck->InorganicBase OrganicBase Organic Base (DIPEA, TEA) BaseCheck->OrganicBase UseCPME Use CPME or EtOH/Water InorganicBase->UseCPME Stable UseCyreneCoupling Use Cyrene™ (Caution: No OH-) OrganicBase->UseCyreneCoupling Stable

Figure 2: Green Process Workflow (Suzuki Coupling)

Caption: Step-by-step workflow for C4-arylation using green solvents, minimizing waste generation.

SuzukiWorkflow Reactants Reactants: BFICA + Boronic Acid Pd Cat + K2CO3 Solvent Green Solvent: EtOH / Water (3:1) Reactants->Solvent Reaction Reaction: Reflux @ 78°C 4-12 Hours Solvent->Reaction Quench Quench: Acidify to pH 3 (Precipitate Product) Reaction->Quench Isolation Isolation: Filtration or 2-MeTHF Extraction Quench->Isolation

References
  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. [Link]

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

  • Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide." Green Chemistry. [Link]

  • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether (CPME) as a Green Solvent for Organic Synthesis." Organic Process Research & Development. [Link]

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Validation & Comparative

A Comparative Guide to the Predicted ¹³C NMR Chemical Shifts of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and prediction of the ¹³C NMR spectrum for 4-bromo-7-fluoro-1H-indole-2-carboxylic acid. In the absence of direct, published experimental data for this specific molecule, this document serves as a predictive comparison guide. By deconstructing the molecule into its fundamental components—the indole scaffold and its substituents—we can project the chemical shifts based on established principles and data from analogous compounds. This approach is invaluable for researchers in synthetic chemistry and drug development for structure verification and characterization.

The core of this analysis rests on the principle of substituent additivity, where the influence of each functional group on the electron density, and thus the chemical shift, of the indole ring carbons is considered. We will systematically evaluate the effects of the C2-carboxylic acid, the C4-bromo group, and the C7-fluoro group to build a reliable predicted spectrum.

Part 1: Foundational Analysis of the Indole Scaffold and Key Analogs

To predict the spectrum of our target molecule, we must first understand the ¹³C NMR landscape of its simpler precursors. The indole ring system has a distinct electronic environment that is systematically perturbed by each substituent.

The Parent Indole Scaffold

The parent 1H-indole provides our baseline chemical shifts. The pyrrole ring is electron-rich, while the benzene ring is more traditionally aromatic. This electronic distribution dictates the shielding and deshielding of the carbon atoms.

The Influence of a C2-Carboxylic Acid

The introduction of an electron-withdrawing carboxylic acid group at the C2 position significantly deshields this carbon. Data for Indole-2-carboxylic acid shows the C2 chemical shift moving substantially downfield.[1][2] This effect also propagates to adjacent carbons, notably C3 and C3a, albeit to a lesser extent.

The Influence of a C4-Bromo Substituent

Halogens introduce a combination of inductive and mesomeric effects. For bromine at the C4 position, two phenomena are critical:

  • Inductive Effect: As an electronegative atom, bromine withdraws electron density from the attached carbon, which would suggest a deshielding (downfield) effect.

  • Heavy Atom Effect: More significantly for ¹³C NMR, the large electron cloud of bromine induces shielding of the directly attached carbon (the ipso-carbon). This effect typically shifts the C4 signal significantly upfield (to a lower ppm value) compared to the unsubstituted indole.[3]

The Influence of a C7-Fluoro Substituent

Fluorine is the most electronegative element and exerts a powerful inductive-withdrawing effect, leading to a strong deshielding (downfield shift) of the ipso-carbon (C7).[4] Furthermore, a key diagnostic feature is the presence of carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which will split the signals of C7 and nearby carbons into doublets or triplets.[5] The mesomeric effect, where fluorine's lone pairs donate into the ring, can cause slight shielding at ortho and para positions, but this is often overshadowed by the strong inductive effect.

Part 2: Predicted ¹³C NMR Spectrum and Comparative Data

By synthesizing the individual substituent effects, we can now assemble a predicted ¹³C NMR spectrum for this compound. The following table compares the known shifts of key fragments with the predicted shifts for the target molecule. All shifts are in ppm relative to TMS.

CarbonIndole (DMSO-d₆)Indole-2-COOH (DMSO-d₆)[1]4-Bromoindole7-Fluoroindole[6]Predicted: this compound Rationale for Prediction
C2 ~124.5~137.9~125.0~125.0~138-142 Primarily deshielded by the attached -COOH group. Minor influence from remote C4/C7 substituents.
C3 ~102.1~108.7~101.5~103.0~109-112 Deshielded by the adjacent C2-COOH. Minor influence from other substituents.
C3a ~128.1~129.5~129.0~129.0~128-131 Influenced by all three substituents; opposing effects may lead to a smaller net change.
C4 ~120.8~121.0~113.0~121.0~110-114 Strong shielding from the "heavy atom effect" of the attached bromine is the dominant factor.
C5 ~121.9~121.5~123.0~118.0~123-126 Deshielded by the ortho bromine and influenced by the meta fluorine.
C6 ~119.8~120.0~122.0~110.0 (d)~112-116 (d) Shielded by the ortho fluorine and deshielded by the meta bromine. Expect C-F coupling.
C7 ~111.3~112.0~114.0~147.0 (d)~148-152 (d) Strongly deshielded by the attached fluorine. Expect a large ¹JCF coupling constant.
C7a ~135.6~136.0~137.0~130.0~130-134 Shielded by the adjacent C7-fluoro group and deshielded by the C4-bromo group.
-COOH N/A~164.0N/AN/A~163-167 Typical range for a carboxylic acid carbon attached to an aromatic system.[7]

(d) indicates that the signal is expected to be a doublet due to C-F coupling.

Part 3: Experimental Protocol for Spectrum Acquisition

To validate the predicted shifts, a standardized experimental approach is crucial. The following protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing prep1 1. Dissolve 15-25 mg of sample prep2 2. Use 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 3. Transfer to a 5 mm NMR tube prep2->prep3 acq1 4. Lock and Shim instrument on the solvent signal prep3->acq1 acq2 5. Set acquisition parameters - Pulse Program: zgpg30 (proton decoupled) - Spectral Width: ~240 ppm - Scans (NS): 1024-4096 - Relaxation Delay (D1): 2.0 s acq1->acq2 acq3 6. Acquire Data acq2->acq3 proc1 7. Apply Fourier Transform (with line broadening of 1-2 Hz) acq3->proc1 proc2 8. Phase and Baseline correct the spectrum proc1->proc2 proc3 9. Calibrate spectrum to solvent residual peak (DMSO-d₆ at 39.52 ppm) proc2->proc3

Caption: Standard workflow for ¹³C NMR analysis.
Causality Behind Experimental Choices:
  • Solvent Choice (DMSO-d₆): The carboxylic acid and N-H protons are acidic and will readily exchange with protic solvents. DMSO-d₆ is a polar aprotic solvent that will solubilize the molecule and allow for the observation of these exchangeable protons in ¹H NMR, making it a good choice for comprehensive characterization.

  • Number of Scans (NS): ¹³C has a low natural abundance (~1.1%). A high number of scans is required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which have longer relaxation times.

  • Relaxation Delay (D1): A 2-second delay allows most protonated carbons to fully relax between pulses. For accurate integration (not typically performed in standard ¹³C NMR), a much longer delay (5-10 s) would be necessary to account for the slow relaxation of quaternary carbons.

Part 4: Unambiguous Assignment with 2D NMR

While the predicted shifts provide a strong foundation, definitive assignment requires two-dimensional (2D) NMR experiments. These techniques correlate nuclei through bonds, removing ambiguity.

G cluster_main Structure Elucidation Pathway mol {this compound | Target Molecule} nmr1d ¹H NMR Proton Environments ¹³C NMR Carbon Environments mol->nmr1d Initial Spectra nmr2d HSQC ¹J(C-H) Correlations HMBC ²⁻³J(C-H) Correlations nmr1d->nmr2d Resolve Ambiguity assignment {Final Unambiguous Assignment | Confirmed Structure} nmr2d->assignment Correlate Data

Caption: Logic flow for complete NMR structure elucidation.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would definitively identify the signals for C3, C5, and C6. The quaternary carbons (C2, C3a, C4, C7, C7a, -COOH) will be absent from this spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. For example, the proton on C3 would show a correlation to C2, C3a, and C7a, allowing for the unambiguous assignment of these crucial quaternary carbons. The N-H proton would show correlations to C2, C3, and C7a, further confirming the structure.

By employing this comprehensive approach—building a prediction from known data, defining a robust experimental protocol, and planning for advanced 2D analysis—researchers can confidently characterize the structure of this compound and similar complex heterocyclic molecules.

References

  • PubChem. (n.d.). Indole-2-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 5-ethyl-, trimethylsilyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoindole. National Institutes of Health. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

  • Larda, S. T., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Retrieved from [Link]

  • Scientist channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]

  • Tautz, T., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Open Research Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of compound (4i). Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • Synthonix. (n.d.). 4-Bromo-1H-indole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 7-FLUORO-1H-INDOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Retrieved from [Link]

  • Scilit. (n.d.). The NMR spectra of some iodo- and bromo-fluorobenzenes. A novel solvent effect on ortho fluorine-fluorine couplings. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 4-Bromo- vs. 7-Fluoroindoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the indole's benzene ring, particularly at the C4 and C7 positions, is critical for modulating a molecule's pharmacological profile. The choice of starting material—often a halogenated indole—is a pivotal decision that dictates the entire synthetic strategy. This guide provides an in-depth comparison of two common synthons: 4-bromoindole and 7-fluoroindole, focusing on their disparate reactivity and offering field-proven insights to guide experimental design.

Part 1: Fundamental Principles of Reactivity

The dramatic difference in the synthetic utility of 4-bromoindole and 7-fluoroindole stems from fundamental principles of chemical reactivity, primarily the strength of the respective carbon-halogen bonds and their behavior in the most common and powerful reaction class for aryl functionalization: palladium-catalyzed cross-coupling.

Electronic and Energetic Disparities

The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy (BDE) of approximately 485 kJ/mol on an aromatic ring.[1][2] In stark contrast, the carbon-bromine (C-Br) bond is significantly weaker, with a BDE around 285 kJ/mol.[1] This vast energy difference is the primary determinant of their reactivity in processes that require C-X bond cleavage.

This disparity arises from the properties of the halogens themselves. Fluorine is the most electronegative element, leading to a highly polarized but short and strong C-F bond. Bromine is less electronegative and larger, resulting in a longer, less polarized, and more readily cleaved C-Br bond.[3]

The Decisive Step: Oxidative Addition in Catalysis

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][5][6] This step involves the cleavage of the carbon-halogen bond.

  • For 4-Bromoindole: The relatively weak C-Br bond undergoes facile oxidative addition with Pd(0) catalysts under standard conditions. This makes 4-bromoindole an excellent and versatile substrate for a wide array of cross-coupling reactions.[7][8][9]

  • For 7-Fluoroindole: The formidable strength of the C-F bond makes oxidative addition to Pd(0) complexes extremely difficult and energetically unfavorable under typical cross-coupling conditions.[2][10] Consequently, the C-F bond is generally considered inert and acts as a spectator in these reactions.

Caption: Fundamental bond energy differences dictate reactivity in oxidative addition.

Part 2: Comparative Reactivity in Key Transformations

The theoretical principles outlined above translate into starkly different practical outcomes in the laboratory. 4-Bromoindole is a workhorse for building complexity at the C4 position via cross-coupling, while 7-fluoroindole's utility lies in its C-F bond's inertness and the alternative chemistries it enables.

4-Bromoindole: The Cross-Coupling Workhorse

4-Bromoindole is a versatile building block for introducing a wide variety of substituents at the C4 position.[8] It reliably participates in the most common palladium-catalyzed reactions, making it a go-to starting material for drug discovery programs.[9][11]

Typical Reactivity Profile of 4-Bromoindole:

  • Suzuki-Miyaura Coupling: Efficiently couples with aryl and heteroaryl boronic acids/esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Readily reacts with a broad range of amines, amides, and carbamates to form C-N bonds.[7]

  • Sonogashira Coupling: Couples with terminal alkynes to install C-C triple bonds.

  • Heck Reaction: Reacts with alkenes to form C-C double bonds.

ReactionCoupling PartnerTypical Catalyst SystemConditionsYield
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂, SPhosK₂CO₃, Dioxane/H₂O, 100 °C>90%
Buchwald-Hartwig PiperazinePd₂(dba)₃, XantphosCs₂CO₃, Dioxane, 100 °CHigh
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N, THF, 60 °CGood

Table 1: Representative Cross-Coupling Reactions of 4-Bromoindole. Yields are generalized from typical literature procedures.

7-Fluoroindole: The Spectator and Director

Under the conditions listed above, 7-fluoroindole will typically fail to react or return only starting material. The C-F bond's strength makes it a robust "spectator" group.[12] This perceived lack of reactivity is, in fact, a powerful strategic tool. It allows chemists to:

  • Incorporate a fluorine atom at C7 for its beneficial effects on metabolic stability, pKa, or binding affinity, without fear of it reacting in subsequent cross-coupling steps at other positions.[13][14][15]

  • Exploit alternative reactivity modes that do not rely on C-F bond cleavage.

Alternative Reactivity Profile of 7-Fluoroindole:

  • Directed C-H Functionalization: While the C-F bond is inert, the indole N-H (or a directing group installed on the nitrogen) can direct metallation and subsequent functionalization to adjacent C-H bonds, most notably the C7 position (if not already occupied by fluorine) or the C2 position.[16][17][18] For 7-fluoroindole, this allows for potential functionalization at C6, a notoriously difficult position to access directly.

  • Nucleophilic Aromatic Substitution (SNAr): Although challenging on an electron-rich indole ring, the C-F bond can be displaced by potent nucleophiles under harsh conditions or if the aromatic system is rendered sufficiently electron-deficient by other substituents.[19][20] More advanced methods using photoredox catalysis can also enable SNAr on unactivated fluoroarenes.[21][22]

Reaction TypeReagent/CatalystPosition TargetedKey Feature
Pd Cross-Coupling Standard Pd catalystsC7-FNo Reaction
Directed C-H Borylation Ir catalyst, N-silyl groupC2, C6Bypasses the inert C-F bond
SNAr Strong Nucleophile (e.g., NaOMe)C7-FRequires harsh conditions or activation

Table 2: Reactivity Landscape for 7-Fluoroindole.

Part 3: Experimental Protocols & Workflows

The following protocols illustrate the practical differences between these two substrates.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1H-indole

This protocol describes a standard, high-yielding Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 4-bromo-1H-indole (196 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-phenyl-1H-indole. Expected Yield: >90%.

Experimental Protocol 2: Demonstrating the Inertness of 7-Fluoro-1H-indole

To highlight the comparative reactivity, 7-fluoro-1H-indole is subjected to the identical conditions of Protocol 1.

Step-by-Step Methodology:

  • Follow steps 1-7 from Protocol 1, substituting 4-bromo-1H-indole with 7-fluoro-1H-indole (135 mg, 1.0 mmol).

  • Monitor the reaction by TLC or LC-MS.

  • Expected Outcome: Analysis of the reaction mixture after 6 hours will show predominantly unreacted 7-fluoro-1H-indole. No significant formation of 7-phenyl-1H-indole is expected, demonstrating the inertness of the C-F bond under these standard Suzuki conditions.

Caption: Decision workflow for Suzuki coupling based on indole substrate.

Part 4: Strategic Summary and Recommendations

The choice between 4-bromoindole and 7-fluoroindole is not a matter of which is "better," but which is strategically correct for the desired synthetic outcome.

Feature4-Bromoindole7-Fluoroindole
Primary Reactivity Palladium-Catalyzed Cross-CouplingInert to Cross-Coupling
C-X Bond Strength Weak (~285 kJ/mol)Strong (~485 kJ/mol)
Key Synthetic Role Direct precursor for C4-functionalization (arylation, amination, alkynylation, etc.).[8]A stable scaffold for introducing fluorine or enabling functionalization at other sites.[23]
Alternative Chemistry Metal-halogen exchange (e.g., with n-BuLi) can generate a C4-lithiated species.[24]Directed C-H functionalization (e.g., at C2 or C6), potential for SNAr.[17][19]
Senior Scientist's Recommendation:
  • Choose 4-Bromoindole when... your primary goal is the direct and efficient installation of carbon or nitrogen-based substituents at the C4 position. It is the ideal substrate for library synthesis and rapid analogue generation via robust, well-established cross-coupling chemistry.

  • Choose 7-Fluoroindole when... your synthetic target requires a fluorine atom at the C7 position for pharmacological reasons, or when you need to perform chemistry elsewhere on the molecule (e.g., C2, C3, or N1) without disturbing the C7 position. It serves as a metabolically robust and synthetically orthogonal building block.

By understanding the fundamental differences in their reactivity, researchers can make informed strategic decisions, saving valuable time and resources while unlocking new synthetic possibilities in the rich field of indole chemistry.

References

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. National Center for Biotechnology Information.[Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI.[Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.[Link]

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). ACS Publications.[Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. science.org.[Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Publications.[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Center for Biotechnology Information.[Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate.[Link]

  • Nucleophilic substitution on arenes. ResearchGate.[Link]

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  • Rhodium-catalyzed, P-directed selective C7 arylation of indoles. National Center for Biotechnology Information.[Link]

  • Palladium-Catalysed Regio- and Stereo-Controlled C-2 β- Fluorovinylation of Indoles. ResearchGate.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.[Link]

  • Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. RSC Publishing.[Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. ACS Publications.[Link]

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  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.[Link]

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Safety Operating Guide

Personal protective equipment for handling 4-bromo-7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

Immediate Action Required: Treat 4-bromo-7-fluoro-1H-indole-2-carboxylic acid (CAS: 1153535-26-2) as a High-Potency Pharmacophore . While standard SDS classifications often list it as an Irritant (H315/H319/H335), the specific halogenation pattern (4-Bromo, 7-Fluoro) increases lipophilicity and metabolic stability, significantly enhancing the risk of dermal absorption and systemic persistence.

Core Hazard Profile:

  • GHS Classification: Warning / Danger[1]

  • Primary Risks: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

  • Critical Risk: H311 (Toxic in contact with skin) potential.[1][3] The fluorine substitution at C7 facilitates membrane permeability. If dissolved in carrier solvents (DMSO, DCM), skin toxicity risk increases by an order of magnitude.

Scientific Risk Assessment & Mechanism

As a Senior Application Scientist, I must emphasize that "standard" PPE is insufficient when moving from solid storage to solution-phase chemistry.

  • The Halogen Effect: The 7-fluoro substituent is an electron-withdrawing group that lowers the pKa of the carboxylic acid and increases lipophilicity. This makes the molecule more likely to penetrate the stratum corneum (outer skin layer) than non-halogenated indoles.

  • The Solvent Vector: Researchers rarely handle this compound solely as a solid. It is almost always dissolved in DMSO (for assays) or Dichloromethane (DCM) (for synthesis).

    • DMSO acts as a permeation enhancer, carrying the toxic payload directly into the bloodstream.

    • DCM degrades standard nitrile gloves in <2 minutes, exposing the skin to a concentrated halogenated solution.

PPE Matrix: Task-Specific Protection

Do not use a "one-size-fits-all" approach. Select PPE based on the solvent system and physical state.

Table 1: PPE Selection Guide
Body AreaStandard / RatingSolid Handling (Weighing)Solution Handling (DMSO/DMF)Solution Handling (DCM/Chloroform)
Hands (Primary) EN 374 / ASTM F739Nitrile (Single layer) Min Thickness: 0.11 mmNitrile (Double gloved) Change every 30 minsSilver Shield / Laminate (Required) Nitrile degrades instantly
Respiratory NIOSH N95 / P2Fume Hood (Sash at 18") N95 backup if outside hoodFume Hood (Mandatory) Do not rely on masks for solvent vaporsFume Hood (Mandatory) High-flow setting recommended
Eyes ANSI Z87.1+ / EN 166Safety Glasses Side shields requiredChemical Goggles If volume > 50mLChemical Goggles Splash hazard is high risk
Body Type 5/6Lab Coat (Cotton/Poly) Buttoned to neckLab Coat + Apron If handling stock solutionsLab Coat + Chem-Resistant Apron Tyvek sleeves recommended

Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

Goal: Prevent inhalation of fine dust and static dispersal.

  • Engineering Control: Activate the analytical balance enclosure or powder containment hood. Verify airflow is stable (face velocity 0.3–0.5 m/s).

  • Static Management: The indole core is prone to static charge. Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Transfer:

    • Place the receiving vial inside the balance enclosure.

    • Transfer solid using a micro-spatula.

    • Critical Step: Wipe the exterior of the source container with a damp Kimwipe (water/surfactant) before returning it to storage to remove invisible dust residues.

Protocol B: Solubilization (The High-Risk Phase)

Goal: Prevent splash and dermal absorption via solvent vector.

  • Glove Check:

    • If using DMSO/DMF : Double glove with Nitrile.

    • If using DCM/Chloroform : Don Silver Shield/Laminate gloves under standard Nitrile gloves (for dexterity).

  • Addition: Add solvent slowly down the side of the vial to minimize aerosolization.

  • Venting: If the acid reacts with a base (e.g., bicarbonate workup), CO2 will generate pressure. Vent frequently.

  • Labeling: Immediately label the vial with "TOXIC - Halogenated."

Visual Workflows

Figure 1: PPE Decision Logic Tree

Caption: Logical flow for selecting glove material based on the solvent carrier system. Note the critical branch for Chlorinated Solvents.

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid Powder State->Solid Liquid In Solution State->Liquid SolidPPE PPE: Nitrile Gloves (Single) Eng: Fume Hood/Balance Enclosure Solid->SolidPPE Solvent Identify Solvent Liquid->Solvent PolarPPE Solvent: DMSO / DMF / Methanol PPE: Nitrile Gloves (Double Layer) Risk: High Skin Absorption Solvent->PolarPPE ChlorPPE Solvent: DCM / Chloroform PPE: Silver Shield / Laminate Liner Risk: Glove Degradation < 2 mins Solvent->ChlorPPE

Figure 2: Waste Disposal Segregation

Caption: Correct segregation prevents dangerous reactions and ensures EPA/RCRA compliance for halogenated organics.

Waste_Segregation Waste Chemical Waste Generated Type Contains Halogens? (F, Cl, Br, I) Waste->Type HaloStream Stream A: Halogenated Organic (Green Label) Type->HaloStream Yes (The Indole) NonHaloStream Stream B: Non-Halogenated (Acetone, Ethanol, etc.) Type->NonHaloStream No Action1 DO NOT MIX High Disposal Cost Potential Reactivity HaloStream->Action1 NonHaloStream->Action1

Emergency Response & Disposal

Spill Response
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water), then scoop into a hazardous waste bag. Wipe area with 0.1M NaOH to neutralize the carboxylic acid residues.

  • Solution Spill:

    • Evacuate the immediate area if outside a hood.

    • Cover with Vermiculite or Activated Carbon absorbent pads.

    • Do not use standard paper towels if dissolved in DCM (they will dissolve/spread the contamination).

Disposal (RCRA Compliance)

This compound is a Halogenated Organic .[4]

  • Segregation: Must be disposed of in the "Halogenated Waste" carboy. Mixing with non-halogenated solvents (like Acetone waste) significantly increases disposal costs and violates EPA segregation protocols.

  • Labeling: The waste tag must explicitly list "this compound" and the solvent used. Do not use generic labels like "Organic Waste."

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.